Product packaging for sec-Butyl methanesulfonate(Cat. No.:CAS No. 16156-54-0)

sec-Butyl methanesulfonate

Cat. No.: B095264
CAS No.: 16156-54-0
M. Wt: 152.21 g/mol
InChI Key: BQWQGEBNCNNFCI-UHFFFAOYSA-N
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Description

Sec-Butyl methanesulfonate is a useful research compound. Its molecular formula is C5H12O3S and its molecular weight is 152.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O3S B095264 sec-Butyl methanesulfonate CAS No. 16156-54-0

Properties

IUPAC Name

butan-2-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWQGEBNCNNFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923149
Record name 1-Methylpropyl methanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16156-54-0
Record name 1-Methylpropyl methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16156-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, 1-methylpropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylpropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to sec-Butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sec-butyl methanesulfonate, a crucial chemical intermediate. This document details its chemical and physical properties, safety information, and a representative synthetic protocol. Furthermore, it explores the potential biological implications of this class of compounds by examining related signaling pathways.

Chemical and Physical Properties

This compound, identified by the CAS Number 16156-54-0, is a sulfonic acid ester.[1][2][3] It possesses a molecular formula of C5H12O3S and a molecular weight of 152.21 g/mol .[2][4] This compound is also known by several synonyms, including 2-butyl methanesulfonate, sec-butyl mesylate, and butan-2-yl methanesulfonate.[1]

A summary of its key physical and chemical properties is presented in the table below for easy reference.

PropertyValueSource(s)
CAS Number 16156-54-0[1][2][3]
Molecular Formula C5H12O3S[2][4]
Molecular Weight 152.21 g/mol [2][4]
Boiling Point 61.4-61.5 °C (at 0.5 Torr)[1]
Density 1.1053 g/cm³ (at 25 °C)[1]
Solubility Slightly soluble in Chloroform and Methanol[5]
Appearance Colorless to Pale Yellow Liquid

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard and precautionary statements.

Hazard ClassHazard Statement
Acute toxicity, oralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Acute toxicity, inhalationH332: Harmful if inhaled
Specific target organ toxicity - single exposureH335: May cause respiratory irritation

Users should handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the synthesis of n-butyl methanesulfonate and is a representative method for preparing this compound.

Materials:

  • sec-Butanol

  • Methanesulfonyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Methanol (for quenching)

Procedure:

  • To a solution of sec-butanol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add pyridine (1.5 equivalents).

  • Slowly add methanesulfonyl chloride (1.5 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to gradually warm to room temperature and stir for several hours (the reaction can be monitored by Thin Layer Chromatography or LC-MS).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by silica gel column chromatography.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its structural similarity to other alkylating agents like methyl methanesulfonate (MMS) suggests it may induce similar cellular responses. Alkylating agents are known to cause DNA damage, which triggers a complex network of signaling pathways aimed at cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.

A simplified representation of a potential DNA damage response pathway that could be activated by an alkylating agent like this compound is depicted below. This pathway involves the activation of sensor proteins such as ATM and ATR, which in turn activate downstream checkpoint kinases CHK1 and CHK2. These kinases then phosphorylate key effectors like p53, leading to cell cycle arrest and apoptosis.[6]

DNA_Damage_Response cluster_0 Cellular Insult cluster_1 DNA Damage cluster_2 Sensor Kinases cluster_3 Checkpoint Kinases cluster_4 Effector Protein cluster_5 Cellular Outcomes Alkylating_Agent sec-Butyl Methanesulfonate DNA_Damage DNA Damage (e.g., Strand Breaks) Alkylating_Agent->DNA_Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR CHK1_CHK2 CHK1 / CHK2 ATM_ATR->CHK1_CHK2 p53 p53 CHK1_CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Potential DNA Damage Response Pathway

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound as described in the experimental protocol.

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: sec-Butanol, Pyridine, DCM (0 °C) Start->Reaction_Setup Addition Slow Addition of Methanesulfonyl Chloride Reaction_Setup->Addition Reaction Stir at Room Temperature Addition->Reaction Quench Quench with Methanol Reaction->Quench Concentration1 Concentration Quench->Concentration1 Workup Aqueous Workup: HCl, NaHCO3, Brine Concentration1->Workup Drying Dry with Na2SO4 Workup->Drying Concentration2 Concentration Drying->Concentration2 Purification Silica Gel Chromatography Concentration2->Purification Final_Product This compound Purification->Final_Product

Synthesis and Purification Workflow

References

sec-Butyl methanesulfonate molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular properties of sec-Butyl methanesulfonate, a crucial compound in various chemical syntheses.

Core Molecular Data

This compound is an organic compound with the CAS Number 16156-54-0. Its fundamental molecular characteristics are summarized below for easy reference.

PropertyValueCitations
Molecular FormulaC₅H₁₂O₃S[1][2][3][4]
Molecular Weight152.21 g/mol [1][2][3][4][5][6]

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are highly specific to the intended application and are not detailed in the provided documentation for its basic molecular properties. Researchers should refer to specific scholarly articles or patents relevant to their field of inquiry for detailed methodologies.

Visualization of Molecular Composition

The following diagram illustrates the elemental composition of this compound as derived from its molecular formula.

molecular_formula cluster_elements Elemental Composition This compound This compound C₅H₁₂O₃S C₅H₁₂O₃S This compound->C₅H₁₂O₃S  Molecular Formula C Carbon (C) C₅H₁₂O₃S->C  x 5 H Hydrogen (H) C₅H₁₂O₃S->H  x 12 O Oxygen (O) C₅H₁₂O₃S->O  x 3 S Sulfur (S) C₅H₁₂O₃S->S  x 1

Caption: Logical relationship of this compound to its molecular formula and elemental components.

References

IUPAC name for sec-Butyl methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Butan-2-yl Methanesulfonate

Introduction

Butan-2-yl methanesulfonate, commonly known as sec-butyl methanesulfonate, is an organic compound with significant applications in chemical synthesis and is of interest to professionals in drug development and scientific research. As an alkylating agent, its reactivity is a key aspect of its utility, particularly in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and relevant experimental protocols.

IUPAC Nomenclature and Chemical Identifiers

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is butan-2-yl methanesulfonate .[1] It is also known by several synonyms, which are listed in the table below along with other key chemical identifiers.

IdentifierValue
IUPAC Name butan-2-yl methanesulfonate
Synonyms This compound, 1-Methylpropyl methanesulfonate, sec-Butyl mesylate, 2-Butyl methanesulfonate
CAS Number 16156-54-0
Molecular Formula C₅H₁₂O₃S
InChI InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3
InChIKey BQWQGEBNCNNFCI-UHFFFAOYSA-N
SMILES CCC(C)OS(=O)(=O)C

Physicochemical Properties

The physical and chemical properties of butan-2-yl methanesulfonate are summarized in the following table. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Weight 152.21 g/mol [1][2]
Boiling Point 61.4-61.5 °C at 0.5 Torr[3]
Density 1.1053 g/cm³ at 25 °C[3]
Purity 95%[4]
Appearance Colorless to pale yellow liquid[5]
Solubility Soluble in organic solvents, limited solubility in water[5]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[6]

Synthesis of Butan-2-yl Methanesulfonate

The synthesis of butan-2-yl methanesulfonate typically involves the reaction of sec-butanol with methanesulfonyl chloride in the presence of a base. This reaction is a standard method for the preparation of methanesulfonate esters from alcohols. A general workflow for this synthesis is depicted below.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up and Purification cluster_product Product sec-Butanol sec-Butanol Solvent Anhydrous Dichloromethane sec-Butanol->Solvent Methanesulfonyl_Chloride Methanesulfonyl_Chloride Methanesulfonyl_Chloride->Solvent Pyridine_or_Triethylamine Base (e.g., Pyridine or Triethylamine) Pyridine_or_Triethylamine->Solvent Temperature 0 °C to Room Temperature Solvent->Temperature Reaction_Time Several Hours Temperature->Reaction_Time Quenching Quench with Methanol Reaction_Time->Quenching Extraction Dilute with Ethyl Acetate Wash with HCl, NaHCO₃, Brine Quenching->Extraction Drying_and_Concentration Dry with Na₂SO₄ Concentrate in vacuo Extraction->Drying_and_Concentration Purification Silica Gel Column Chromatography Drying_and_Concentration->Purification Product_Name Butan-2-yl Methanesulfonate Purification->Product_Name

Caption: General workflow for the synthesis of butan-2-yl methanesulfonate.

Experimental Protocols

Synthesis of Butan-2-yl Methanesulfonate

The following protocol is adapted from the synthesis of n-butyl methanesulfonate and is applicable for the preparation of butan-2-yl methanesulfonate.[7][8]

Materials:

  • sec-Butanol

  • Methanesulfonyl chloride

  • Pyridine (or Triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of sec-butanol (1.0 equivalent) in anhydrous dichloromethane, add pyridine (1.5 equivalents) sequentially at 0 °C under an inert atmosphere.

  • Slowly add methanesulfonyl chloride (1.5 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction mixture to stir and gradually warm to room temperature.

  • Monitor the reaction progress using a suitable technique (e.g., TLC). The reaction is typically complete within 6 hours.

  • Upon completion, quench the reaction by adding methanol.

  • Concentrate the reaction solution under reduced pressure.

  • Dilute the resulting residue with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and saturated brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield butan-2-yl methanesulfonate as a colorless oil.

Spectroscopic Data

Spectroscopic Data for n-Butyl Methanesulfonate
¹H NMR (400 MHz, CDCl₃)δ 4.24 (t, J = 13.2, 6.4 Hz, 2H), 3.01 (s, 3H), 1.76-1.72 (m, 2H), 1.48- 1.42 (m, 2H), 0.96 (t, J = 12.8, 7.6 Hz, 3H)[7][8]
¹³C NMR (100 MHz, CDCl₃)δ 69.99, 37.30, 31.05, 18.67, 13.48[7][8]
High-Resolution Mass Spectrometry (ESI) Calculated for [C₅H₁₂SO₃ + Na]⁺: 175.0405, Found: 175.0401[7][8]
Infrared (IR) Spectra Available through databases such as SpectraBase.[2]
Mass Spectrometry (GC-MS) Available through databases such as the NIST Mass Spectrometry Data Center.[2]

Applications in Drug Development and Research

Butan-2-yl methanesulfonate serves as a crucial intermediate in organic synthesis, primarily due to its nature as an alkylating agent.[5] The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions.

In the context of drug development, alkylating agents are a class of compounds that can introduce alkyl groups into other molecules. This reactivity is harnessed in the synthesis of various pharmaceutical compounds. However, the alkylating nature of these compounds also means they can react with biological macromolecules, which can lead to mutagenicity.

A study on the optically active enantiomers of this compound investigated its mutagenicity and its ability to induce sister chromatid exchange.[9] Such studies are critical in the safety assessment of potential drug candidates and other chemicals to which humans may be exposed. The chiral nature of this compound makes it a useful probe for investigating the stereochemical aspects of alkylating agent-induced biological effects.

Safety and Handling

Butyl methanesulfonate is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[2] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Solubility Profile of sec-Butyl Methanesulfonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sec-butyl methanesulfonate in various organic solvents. This information is critical for professionals in research and drug development who utilize this compound as a reagent or intermediate and require a thorough understanding of its behavior in different solvent systems for reaction optimization, purification, and formulation.

Core Data Presentation: Quantitative Solubility

SolventChemical FormulaPolarity IndexSolubility at 25°C ( g/100 mL)Observations
Alcohols
MethanolCH₃OH5.1Data not available
EthanolC₂H₅OH4.3Data not available
IsopropanolC₃H₈O3.9Data not available
Ketones
AcetoneC₃H₆O5.1Data not available
Esters
Ethyl AcetateC₄H₈O₂4.4Data not available
Halogenated Solvents
DichloromethaneCH₂Cl₂3.1Data not available
ChloroformCHCl₃4.1Data not available (Qualitatively "slightly soluble"[1][2])
Aromatic Hydrocarbons
TolueneC₇H₈2.4Data not available
Ethers
Diethyl EtherC₄H₁₀O2.8Data not available
Tetrahydrofuran (THF)C₄H₈O4.0Data not available
Aliphatic Hydrocarbons
HexaneC₆H₁₄0.1Data not available
Amides
Dimethylformamide (DMF)C₃H₇NO6.4Data not available
Sulfoxides
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Data not available

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a liquid compound like this compound in an organic solvent. This method is robust and reliable for generating accurate quantitative solubility data.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 10 mL)

  • Thermostatic shaker or incubator with orbital shaking capabilities

  • Calibrated positive displacement pipettes or microsyringes

  • Centrifuge (optional, for enhanced phase separation)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC) for concentration analysis.

  • Volumetric flasks and appropriate glassware for standard preparation.

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. An excess is visually confirmed by the presence of a distinct undissolved phase or droplets of the solute at the bottom of the vial after equilibration.

    • Accurately add a known volume or mass of the desired organic solvent to the vial.

    • Securely cap the vial to prevent any solvent evaporation during the experiment.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After the equilibration period, cease shaking and allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow for the separation of the excess this compound from the saturated solvent phase.

    • For solvents with similar densities to this compound, centrifugation of the vials can be employed to facilitate a clear separation of the two phases.

  • Sample Analysis:

    • Carefully withdraw a known aliquot of the clear, saturated supernatant (the solvent phase) using a calibrated pipette or syringe. Take care not to disturb the undissolved solute phase.

    • Transfer the aliquot to a pre-weighed volumetric flask and record the weight of the transferred solution.

    • Dilute the aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method (GC-FID or HPLC).

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the calibration standards and the diluted sample using the chosen chromatographic method.

3. Data Calculation:

  • From the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

  • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Solubility_Workflow prep Preparation of Vials add_solute Add Excess This compound prep->add_solute add_solvent Add Known Volume/Mass of Organic Solvent add_solute->add_solvent equilibration Equilibration add_solvent->equilibration shake Shake at Constant Temperature (24-72h) equilibration->shake separation Phase Separation shake->separation settle Allow to Settle or Centrifuge separation->settle analysis Analysis settle->analysis sample Withdraw Aliquot of Saturated Supernatant analysis->sample dilute Dilute Sample for Analysis sample->dilute chromatography GC or HPLC Analysis dilute->chromatography calculate Calculate Solubility chromatography->calculate

Caption: Workflow for determining solubility via the shake-flask method.

References

An In-depth Technical Guide to the Safety Data Sheet for sec-Butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of sec-Butyl methanesulfonate (CAS No. 16156-54-0). The information is compiled and presented to meet the needs of professionals in research and development who may handle this compound.

Chemical Identification and Physical Properties

This compound is the ester of sec-butanol and methanesulfonic acid. It functions as an alkylating agent and is primarily used in laboratory-scale organic synthesis.[1] Its identity and key physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 16156-54-0[2]
Molecular Formula C₅H₁₂O₃S[2]
Molecular Weight 152.21 g/mol [2]
IUPAC Name This compound
Synonyms 2-Butyl methanesulfonate, sec-Butyl mesylate[2][3]
Appearance Colorless Oil / Liquid[3][4]
Boiling Point 61.4-61.5 °C at 0.5 Torr[3]
Density 1.1053 g/cm³ at 25 °C[3]
Purity ≥95-97%[2]
Solubility Slightly soluble in Chloroform and Methanol[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation.[5] The GHS classification provides a standardized way to communicate these hazards.

GHS_Classification cluster_assessment Hazard Assessment cluster_classification GHS Classification cluster_communication Hazard Communication Tox_Data Toxicological Data (Acute Oral, Dermal, Inhalation, Irritation Studies) H302 H302: Harmful if swallowed (Acute Toxicity, Oral, Cat. 4) Tox_Data->H302 H315 H315: Causes skin irritation (Skin Corrosion/Irritation, Cat. 2) Tox_Data->H315 H319 H319: Causes serious eye irritation (Serious Eye Damage/Irritation, Cat. 2A) Tox_Data->H319 H332 H332: Harmful if inhaled (Acute Toxicity, Inhalation, Cat. 4) Tox_Data->H332 H335 H335: May cause respiratory irritation (STOT-SE, Cat. 3) Tox_Data->H335 Phys_Chem Physical-Chemical Properties Pictogram GHS07: Exclamation Mark H302->Pictogram Signal Signal Word: Warning H302->Signal SDS Safety Data Sheet (SDS) H302->SDS H315->Pictogram H315->Signal H315->SDS H319->Pictogram H319->Signal H319->SDS H332->Pictogram H332->Signal H332->SDS H335->Pictogram H335->Signal H335->SDS

GHS Hazard Identification and Communication Workflow.

The table below summarizes the GHS hazard statements and corresponding precautionary measures as mandated by the classification.

GHS ClassificationCodeStatement
Hazard Statements H302Harmful if swallowed.[5]
H315Causes skin irritation.[5]
H319Causes serious eye irritation.[5]
H332Harmful if inhaled.[5]
H335May cause respiratory irritation.[5]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[5]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]
P302+P352IF ON SKIN: Wash with plenty of water.[6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Toxicological Profile

  • Acute Toxicity : Harmful if ingested or inhaled.[5]

  • Skin and Eye Irritation : Causes irritation upon contact with skin and can cause serious damage to the eyes.[1][5]

  • Respiratory Irritation : Inhalation of vapors or mists may cause irritation to the respiratory tract.[5]

  • Mutagenicity : While not explicitly classified for mutagenicity in the provided SDS, its class of compounds (alkyl sulfonates) is known for mutagenic potential through DNA alkylation.[8]

Alkylation_Pathway substance This compound (Alkylating Agent) adduct Covalent Adduct Formation (Alkylation) substance->adduct Reacts with nucleophile Biological Nucleophiles (e.g., DNA, Proteins) nucleophile->adduct effect Cellular Disruption & Toxicity / Mutagenicity adduct->effect Leads to OECD_439_Workflow start Start: Reconstructed Human Epidermis (RhE) Tissue prep Prepare triplicate RhE tissues start->prep apply Topically apply test substance (this compound) prep->apply incubate Incubate for a defined period (e.g., 60 min) apply->incubate rinse Rinse and blot dry incubate->rinse viability Incubate with MTT reagent (measures metabolic activity) rinse->viability measure Extract formazan dye and measure optical density (OD) viability->measure end Result: Calculate mean % cell viability measure->end classify Viability ≤ 50% → Irritant (Cat. 2) Viability > 50% → Not Classified end->classify

References

Spectroscopic Profile of sec-Butyl Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for sec-butyl methanesulfonate (CAS 16156-54-0). Due to the limited availability of published experimental spectra for this specific isomer, this guide presents predicted data based on established spectroscopic principles and comparison with analogous compounds. The information herein is intended to assist in the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

  • IUPAC Name: butan-2-yl methanesulfonate

  • Synonyms: 2-Butyl methanesulfonate, sec-Butyl mesylate

  • Molecular Formula: C₅H₁₂O₃S

  • Molecular Weight: 152.21 g/mol

  • Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit five distinct signals. The chemical shifts are influenced by the electron-withdrawing nature of the methanesulfonate group.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
CH₃-S~ 3.0Singlet3H-
-O-CH-~ 4.8Sextet1H~ 6.3
-CH₂-~ 1.7Multiplet2H-
-CH(CH₃ )~ 1.4Doublet3H~ 6.3
-CH₂CH₃ ~ 0.9Triplet3H~ 7.4

2.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to show four signals corresponding to the four unique carbon environments in the sec-butyl group and one for the methyl group of the mesylate.

Assignment Predicted Chemical Shift (ppm)
-O-C H-~ 80
C H₃-S~ 38
-C H₂-~ 29
-CH(C H₃)~ 19
-CH₂C H₃~ 10
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the sulfonate group, as well as C-H and C-O stretching and bending vibrations.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Asymmetric SO₂ Stretch1350 - 1330Strong
Symmetric SO₂ Stretch1175 - 1160Strong
C-O Stretch1000 - 960Strong
C-H Stretch (Alkyl)2980 - 2850Medium-Strong
C-H Bend (Alkyl)1470 - 1370Medium
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak, although it may be of low intensity. The fragmentation pattern will be dominated by cleavage of the C-O bond and fragmentation of the sec-butyl group.

m/z Proposed Fragment Notes
152[C₅H₁₂O₃S]⁺•Molecular Ion (M⁺•)
97[CH₃SO₃H]⁺•Methanesulfonic acid radical cation
79[CH₃SO₂]⁺Methanesulfonyl cation
57[C₄H₉]⁺sec-Butyl cation (base peak)
56[C₄H₈]⁺•Butene radical cation (from elimination)
41[C₃H₅]⁺Allyl cation
29[C₂H₅]⁺Ethyl cation

Experimental Protocols

While specific experimental details for this compound are not widely published, the following are general protocols for obtaining the spectroscopic data described above.

3.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Chemical shifts are referenced to the deuterated solvent signal.

3.2. IR Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

3.3. Mass Spectrometry

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source. The instrument can be coupled to a gas chromatograph (GC-MS) for sample introduction and separation.

  • Acquisition: For GC-MS, inject a dilute solution of the sample onto a suitable GC column. The mass spectrum is recorded as the compound elutes from the column. For direct infusion, a small amount of the sample is introduced directly into the ion source. The spectrum is typically scanned over a mass range of m/z 10-200.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Reporting Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Dilute for GC-MS or Direct Infusion Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity, Integration, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Frequencies) IR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Spec->MS_Data Report Structural Elucidation & Characterization Report NMR_Data->Report IR_Data->Report MS_Data->Report

Caption: Workflow for Spectroscopic Analysis.

The Reactivity of sec-Butyl Methanesulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

sec-Butyl methanesulfonate (also known as sec-butyl mesylate) is a chemical compound of significant interest in organic synthesis and as a potential alkylating agent in medicinal chemistry. As a secondary alkyl sulfonate, its reactivity is characterized by a dynamic interplay between nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) pathways. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating these reactions. This technical guide provides an in-depth analysis of the reactivity of this compound, complete with experimental protocols, data summaries, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

This compound is an ester of sec-butanol and methanesulfonic acid. The sulfonate group's ability to delocalize its negative charge makes it a very stable anion and therefore an excellent leaving group in substitution and elimination reactions.

Synthesis of this compound

The synthesis of this compound is typically achieved by the reaction of sec-butanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • sec-Butanol

    • Methanesulfonyl chloride

    • Triethylamine

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve sec-butanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by vacuum distillation or column chromatography on silica gel.

Workflow for the Synthesis of this compound

G start Start dissolve Dissolve sec-Butanol and Triethylamine in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_mesyl Add Methanesulfonyl Chloride dropwise at 0 °C cool->add_mesyl react Stir at room temperature for 12-16 hours add_mesyl->react quench Quench with saturated NaHCO3 (aq) react->quench extract Separate and wash organic layer quench->extract dry Dry with MgSO4 and concentrate extract->dry purify Purify by distillation or chromatography dry->purify end End purify->end

A flowchart for the synthesis of this compound.

Reactivity: Substitution vs. Elimination

As a secondary substrate, this compound can undergo all four major reaction pathways: S(_N)1, S(_N)2, E1, and E2. The predominant pathway is highly dependent on the reaction conditions.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

In nucleophilic substitution reactions, a nucleophile replaces the methanesulfonate leaving group.

  • S(_N)2 Mechanism: This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents. The reaction proceeds with an inversion of stereochemistry at the chiral center.

  • S(_N)1 Mechanism: This is a two-step process involving the formation of a secondary carbocation intermediate after the leaving group departs. This pathway is favored by weak nucleophiles (solvolysis) and polar protic solvents that can stabilize the carbocation. The planar carbocation can be attacked from either face, leading to a racemic or near-racemic mixture of products.

General Scheme for Substitution Reactions

G reactant This compound product Substitution Product reactant->product S N 1 or S N 2 nucleophile Nucleophile nucleophile->product G reactant This compound product Alkene Product(s) reactant->product E1 or E2 base Base base->product G sbm This compound alkylated_dna Alkylated DNA sbm->alkylated_dna Nucleophilic Attack dna DNA (e.g., Guanine) dna->alkylated_dna disruption Disruption of DNA Replication and Transcription alkylated_dna->disruption apoptosis Apoptosis (Cell Death) disruption->apoptosis

The Cornerstone of Chirality: A Technical Guide to sec-Butyl Methanesulfonate as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of pharmaceutical development and complex organic synthesis, the precise construction of chiral molecules is paramount. Among the arsenal of tools available to the modern chemist, chiral building blocks stand out for their efficiency and elegance in introducing stereochemical complexity. This technical guide delves into the core attributes of sec-butyl methanesulfonate as a versatile and reliable chiral synthon, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, properties, and applications.

Introduction to a Versatile Chiral Synthon

This compound, a member of the sulfonate ester family, serves as an excellent electrophile in nucleophilic substitution reactions. When synthesized in its enantiomerically pure (R)- or (S)-form, it becomes a powerful tool for transferring a defined stereocenter to a target molecule. The methanesulfonate group, often referred to as a "mesylate," is a superb leaving group, facilitating reactions with a wide range of nucleophiles under mild conditions. This attribute, combined with the well-defined stereochemistry of the sec-butyl group, makes it an invaluable building block in asymmetric synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. While specific data for the individual enantiomers of this compound is not extensively documented, the properties of the racemic mixture and the closely related n-butyl methanesulfonate provide a useful reference.

PropertyValue (for this compound)Value (for n-Butyl methanesulfonate)Reference
Molecular Formula C₅H₁₂O₃SC₅H₁₂O₃S[1]
Molecular Weight 152.21 g/mol 152.21 g/mol [1][2]
Boiling Point 61.4-61.5 °C @ 0.5 TorrNot Available[3]
Density 1.1053 g/cm³ @ 25 °CNot Available[3]
Solubility Slightly soluble in Chloroform and MethanolSoluble in organic solvents, limited solubility in water[3][3]

Synthesis of Enantiomerically Pure this compound

The foundation of utilizing this compound as a chiral building block lies in the preparation of its enantiomerically pure forms. This is typically achieved through a two-step process: the resolution of racemic sec-butanol to obtain the desired (R)- or (S)-enantiomer, followed by its conversion to the corresponding methanesulfonate.

Step 1: Enzymatic Kinetic Resolution of (R,S)-sec-Butanol

Kinetic resolution using lipases is a highly effective and widely used method for separating the enantiomers of racemic alcohols.[4] The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess.

A common and effective method involves the use of Novozym 435®, an immobilized Candida antarctica lipase B.[4]

Experimental Protocol: Lipase-Catalyzed Resolution of sec-Butanol [4]

  • Reaction Setup: In a suitable reaction vessel, dissolve racemic sec-butanol in an organic solvent such as n-hexane.

  • Acyl Donor: Add an acyl donor. Vinyl acetate is often a superior choice compared to carboxylic acids, leading to higher enantiomeric excess of the remaining substrate (ee(s) ~90% at 90 minutes).[4]

  • Enzyme Addition: Introduce Novozym 435® to the reaction mixture. The enzyme/substrate ratio can influence the reaction rate.

  • Reaction Conditions: Maintain the reaction at a controlled temperature, typically in the range of 40-60 °C. The reaction progress is monitored over time.

  • Workup and Separation: After a specific time (e.g., 180 minutes to reach high substrate enantiomeric excess), the enzyme is filtered off. The resulting mixture, containing one enantiomer of sec-butanol and the ester of the other enantiomer, is then separated using standard chromatographic techniques.

This process allows for the isolation of either (R)- or (S)-sec-butanol with high optical purity.

Step 2: Synthesis of (R)- or (S)-sec-Butyl Methanesulfonate

Once the desired enantiomer of sec-butanol is obtained, it is converted to the methanesulfonate ester. This reaction proceeds with retention of configuration at the chiral center because the carbon-oxygen bond of the alcohol is not broken during the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general synthesis of alkyl methanesulfonates.

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve the enantiomerically pure sec-butanol (e.g., (R)-sec-butanol) in an anhydrous solvent such as dichloromethane or toluene.

  • Base Addition: Add a tertiary amine base, such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Mesyl Chloride Addition: Slowly add methanesulfonyl chloride (mesyl chloride) to the stirred solution, ensuring the temperature remains low.

  • Reaction: Allow the reaction to proceed at a low temperature for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

  • Workup: Upon completion, the reaction is quenched with water or a dilute acid solution. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure chiral this compound.

G cluster_resolution Kinetic Resolution of sec-Butanol cluster_synthesis Synthesis of (S)-sec-Butyl Methanesulfonate racemic_sec_butanol Racemic (R/S)-sec-Butanol lipase Lipase (e.g., Novozym 435®) + Acyl Donor racemic_sec_butanol->lipase separation Separation lipase->separation S_butanol (S)-sec-Butanol separation->S_butanol R_ester (R)-sec-Butyl Ester separation->R_ester S_butanol_syn (S)-sec-Butanol mesyl_chloride Methanesulfonyl Chloride + Base S_butanol_syn->mesyl_chloride Retention of Configuration S_mesylate (S)-sec-Butyl Methanesulfonate mesyl_chloride->S_mesylate

Caption: Workflow for the synthesis of enantiopure this compound.

Application in Stereospecific Synthesis

The primary utility of chiral this compound lies in its role as an electrophile in S_N2 reactions. Due to the backside attack of the nucleophile, these reactions proceed with a predictable inversion of stereochemistry at the chiral center. This stereospecificity is a cornerstone of modern asymmetric synthesis.

General Reaction Scheme:

(S)-sec-Butyl Methanesulfonate + Nu⁻ → (R)-Nu-sec-Butane + MsO⁻

While specific quantitative data for a wide range of nucleophiles is dispersed throughout the literature, the principle of stereochemical inversion is well-established. For instance, the reaction of (R)-1-(2-pyridinyl)ethyl methanesulfonate with sodium azide proceeds stereospecifically to give the corresponding (S)-azide, which can then be reduced to the (S)-amine.[5][6] This serves as a strong analogy for the expected reactivity of chiral this compound.

G S_mesylate (S)-sec-Butyl Methanesulfonate transition_state SN2 Transition State S_mesylate->transition_state Backside Attack nucleophile Nucleophile (Nu⁻) nucleophile->transition_state R_product (R)-Substituted Product transition_state->R_product Inversion of Stereochemistry mesylate_leaving_group Methanesulfonate Anion (MsO⁻) transition_state->mesylate_leaving_group

References

potential hazards and handling of sec-butyl mesylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Hazards and Handling of sec-Butyl Mesylate

Introduction

sec-Butyl mesylate (butan-2-yl methanesulfonate) is an alkylating agent used in organic synthesis, particularly in the pharmaceutical and agrochemical industries for the preparation of sulfonate esters.[1] Like other mesylates, it is a potent alkylating agent, which underlies its utility in chemical reactions but also contributes to its significant health and environmental hazards.[2] This guide provides a comprehensive overview of the potential hazards associated with sec-butyl mesylate and details the necessary handling procedures to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

sec-Butyl mesylate is classified as a hazardous substance with multiple potential health and environmental effects. The primary hazards are associated with its reactivity as an alkylating agent, which can lead to cellular damage.

GHS Classification

Based on data for sec-butyl mesylate and closely related analogs like butyl methanesulfonate, the following GHS hazard classifications are identified:

  • Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[3][4]

  • Acute Toxicity, Inhalation (Category 3 or 4): Toxic or harmful if inhaled.[3][4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.

  • Germ Cell Mutagenicity (Category 1B): May cause genetic defects.

  • Carcinogenicity (Category 2): Suspected of causing cancer.

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3]

  • Specific Target Organ Toxicity (Repeated Exposure, Category 2): May cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled.

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): Toxic to aquatic life with long lasting effects.

Physical and Chemical Properties

A summary of the available physical and chemical data for sec-butyl mesylate is presented in the table below.

PropertyValueSource
Molecular Formula C5H12O3S[3][4]
Molecular Weight 152.21 g/mol [3][4]
Appearance Colorless Oil[4]
Boiling Point 61.4-61.5 °C at 0.5 Torr[4]
Density 1.1053 g/cm³ at 25 °C[4]
Solubility Slightly soluble in Chloroform and Methanol. Limited solubility in water.[1][4]

Toxicological Information

The toxicity of sec-butyl mesylate is primarily due to its ability to act as an alkylating agent, transferring its butyl group to nucleophilic sites in biological macromolecules like DNA. This can lead to mutagenic, carcinogenic, and cytotoxic effects.

Hazard ParameterDescriptionSource
Acute Oral Toxicity Toxic if swallowed.[4]
Acute Inhalation Toxicity Toxic if inhaled.[4]
Skin Irritation Causes skin irritation.[3]
Eye Irritation Causes serious eye irritation.[3][4]
Mutagenicity May cause genetic defects. Studies on human lymphoblast lines have demonstrated the mutagenic potential of butyl methanesulfonate.[5]
Carcinogenicity Suspected of causing cancer.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of sec-butyl mesylate are not publicly available. However, the hazard classifications are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

  • Acute Oral Toxicity: Generally determined using OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). This involves the administration of the substance to fasted animals, followed by observation for signs of toxicity and mortality.

  • Skin Irritation: Assessed using methods like OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This involves applying the substance to the skin of animals and observing for erythema and edema.

  • Eye Irritation: Typically evaluated using OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). The substance is applied to the eye of an animal, and the effects on the cornea, iris, and conjunctiva are assessed.

  • Mutagenicity: Commonly assessed using the Ames test (OECD Test Guideline 471, Bacterial Reverse Mutation Test) or in vitro mammalian cell gene mutation tests (OECD Test Guideline 476).

Handling and Safety Precautions

Due to the significant hazards of sec-butyl mesylate, strict safety protocols must be followed.

Engineering Controls
  • Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the substance.[3]

  • Skin and Body Protection: A lab coat or a chemical-resistant suit should be worn.[3]

  • Respiratory Protection: For operations where aerosols or vapors may be generated, a NIOSH-approved respirator with appropriate cartridges should be used.[3]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of sec-butyl mesylate.

G Workflow for Safe Handling of sec-Butyl Mesylate A Planning and Risk Assessment B Prepare Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Handle sec-Butyl Mesylate in Fume Hood C->D E Accidental Spill or Exposure? D->E F Follow Spill/Exposure Protocol E->F Yes G Continue Work E->G No H Decontaminate Work Area F->H G->H I Properly Dispose of Waste H->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K

Workflow for Safe Handling of sec-Butyl Mesylate
Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials and sources of ignition.[6]

  • The storage area should be accessible only to authorized personnel.

Accidental Release and First Aid Measures

Spill Response

In the event of a spill, the following decision tree should be followed.

G sec-Butyl Mesylate Spill Response Decision Tree Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Is the spill large or in a poorly ventilated area? Evacuate->Assess CallEHS Call Emergency Services / EHS Assess->CallEHS Yes SmallSpill Small Spill Procedure Assess->SmallSpill No Absorb Absorb with inert material (e.g., vermiculite, sand) SmallSpill->Absorb Collect Collect into a sealed container for hazardous waste disposal Absorb->Collect Decontaminate Decontaminate spill area Collect->Decontaminate

sec-Butyl Mesylate Spill Response Decision Tree
First Aid

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[7]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[7]

Disposal Considerations

  • sec-Butyl mesylate and any contaminated materials must be disposed of as hazardous waste.

  • Contact a licensed professional waste disposal service to dispose of this material.[3]

  • Do not allow the chemical to enter drains.

Conclusion

sec-Butyl mesylate is a valuable reagent in chemical synthesis but poses significant health and environmental risks due to its properties as a potent alkylating agent. A thorough understanding of its hazards and strict adherence to the handling, storage, and disposal protocols outlined in this guide are essential for ensuring a safe working environment for all laboratory personnel.

References

Methodological & Application

Synthesis of sec-Butyl Methanesulfonate from sec-Butanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of sec-butyl methanesulfonate from sec-butanol. This synthesis is a common transformation in organic chemistry, particularly in drug development, where the methanesulfonyl group is installed to convert an alcohol into a good leaving group for subsequent nucleophilic substitution reactions. This protocol includes a step-by-step experimental procedure, a summary of the required reagents and expected results, and characterization data. Additionally, diagrams illustrating the reaction mechanism and experimental workflow are provided to aid in understanding and execution.

Introduction

The conversion of alcohols to sulfonates is a fundamental reaction in organic synthesis. Methanesulfonates (mesylates) are excellent leaving groups, making them valuable intermediates for the synthesis of a wide range of organic compounds, including active pharmaceutical ingredients (APIs). The reaction of a secondary alcohol, such as sec-butanol, with methanesulfonyl chloride in the presence of a base, like pyridine, proceeds with retention of stereochemistry at the chiral center of the alcohol. This application note provides a reliable and detailed protocol for this transformation.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
sec-ButanolC₄H₁₀O74.125.0 g (67.5 mmol)Sigma-Aldrich
Methanesulfonyl ChlorideCH₃ClO₂S114.559.2 g (6.3 mL, 81.0 mmol)Sigma-Aldrich
PyridineC₅H₅N79.107.8 mL (96.0 mmol)Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93100 mLFisher Scientific
1 M Hydrochloric AcidHCl36.46As neededVWR
Saturated Sodium BicarbonateNaHCO₃84.01As neededVWR
Saturated Sodium Chloride (Brine)NaCl58.44As neededVWR
Anhydrous Sodium SulfateNa₂SO₄142.04As neededVWR
Silica Gel (for column chromatography)SiO₂60.08As neededVWR
Ethyl Acetate (for chromatography)C₄H₈O₂88.11As neededVWR
Hexanes (for chromatography)C₆H₁₄86.18As neededVWR

Table 2: Expected Product and Yield

ProductMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)Typical Experimental Yield (%)Appearance
This compoundC₅H₁₂O₃S152.2110.2785-95%Colorless oil

Table 3: Characterization Data for this compound

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz) δ 4.68 (dq, J = 6.3, 6.3 Hz, 1H), 3.01 (s, 3H), 1.75-1.65 (m, 2H), 1.45 (d, J = 6.3 Hz, 3H), 0.95 (t, J = 7.5 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 81.5, 38.6, 28.9, 18.7, 9.6
IR (neat, cm⁻¹) 2975 (C-H), 1350 (S=O), 1175 (S=O), 950 (S-O)

Experimental Protocol

Synthesis of this compound
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sec-butanol (5.0 g, 67.5 mmol) and anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reagents: Slowly add pyridine (7.8 mL, 96.0 mmol) to the stirred solution. Then, add methanesulfonyl chloride (6.3 mL, 81.0 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of cold water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

  • Characterization:

    • Collect the fractions containing the product (as determined by TLC analysis).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.

    • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mandatory Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

experimental_workflow A 1. Reaction Setup - sec-Butanol in DCM - Cool to 0 °C B 2. Reagent Addition - Add Pyridine - Add Methanesulfonyl Chloride A->B C 3. Reaction - Stir at 0 °C for 1h - Stir at RT for 4h B->C D 4. Work-up - Quench with water - Sequential washes (HCl, NaHCO₃, Brine) C->D E 5. Drying and Concentration - Dry with Na₂SO₄ - Remove solvent D->E F 6. Purification - Flash Column Chromatography E->F G 7. Characterization - NMR and IR Spectroscopy F->G H Final Product This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for sec-Butyl Methanesulfonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butyl methanesulfonate (sec-BuOMs) is a versatile and effective alkylating agent employed in organic synthesis for the introduction of the sec-butyl group onto a variety of nucleophilic substrates. As a member of the alkyl sulfonate family, it is recognized for its good leaving group properties, making it a valuable reagent in the formation of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. Its utility is particularly noted in the synthesis of complex organic molecules, including intermediates for pharmaceuticals and other fine chemicals.

This document provides detailed application notes and protocols for the use of this compound as an alkylating agent, with a focus on its application in the alkylation of phenols, amines, and active methylene compounds. Safety precautions, reaction mechanisms, and expected outcomes are also discussed to facilitate its effective and safe use in a research and development setting.

Physicochemical Properties and Safety Information

PropertyValue
Chemical Formula C₅H₁₂O₃S
Molecular Weight 152.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~180 °C (estimated)
Solubility Soluble in most organic solvents.

Safety Precautions: this compound is an alkylating agent and should be handled with appropriate caution in a well-ventilated fume hood. It is considered to be a potential mutagen and irritant. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this reagent.

Synthesis of this compound

A standard laboratory preparation of this compound involves the reaction of sec-butanol with methanesulfonyl chloride in the presence of a base. The following protocol is adapted from a general procedure for the synthesis of alkyl methanesulfonates.

Experimental Protocol: Synthesis of this compound
ReagentMolar Equiv.MW ( g/mol )Amount
sec-Butanol1.074.12(e.g., 5.0 g, 67.5 mmol)
Methanesulfonyl Chloride1.2114.55(e.g., 9.2 g, 80.9 mmol)
Pyridine1.579.10(e.g., 8.0 g, 101.2 mmol)
Dichloromethane (DCM)--100 mL

Procedure:

  • To a stirred solution of sec-butanol in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine.

  • Slowly add methanesulfonyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Applications in Organic Synthesis

This compound is a valuable reagent for the sec-butylation of various nucleophiles. The following sections detail its application in O-alkylation, N-alkylation, and C-alkylation reactions.

O-Alkylation of Phenols

The introduction of a sec-butyl group to a phenolic hydroxyl group can be a key step in the synthesis of various compounds, including antioxidants and pharmaceutical intermediates. The reaction typically proceeds via an Sɴ2 mechanism.

O_Alkylation_Phenol

ReagentMolar Equiv.
Phenol Derivative1.0
This compound1.1 - 1.5
Base (e.g., K₂CO₃, NaH)1.2 - 2.0
Solvent (e.g., DMF, Acetone)-

Procedure:

  • To a solution of the phenol derivative in an appropriate anhydrous solvent, add the base.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF8012~85
4-MethoxyphenolNaHTHF608~90
2-NitrophenolK₂CO₃Acetonereflux24~75

Note: Yields are estimates based on general reactivity and may vary.

N-Alkylation of Amines and Heterocycles

sec-Butylation of amines and nitrogen-containing heterocycles is a common transformation in drug discovery to modulate physicochemical properties such as lipophilicity and basicity. Over-alkylation can be a challenge with primary and secondary amines.

N_Alkylation_Amine

ReagentMolar Equiv.
Amine/Heterocycle1.0
This compound1.0 - 1.2
Base (e.g., K₂CO₃, Et₃N)1.5 - 2.0
Solvent (e.g., ACN, DMF)-

Procedure:

  • Combine the amine or heterocycle and the base in a suitable anhydrous solvent.

  • Add this compound to the mixture.

  • Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF7016~60-70
IndoleNaHDMF506~80-90
PyrrolidineEt₃NACNreflux12~70-80

Note: Yields are estimates based on general reactivity and may vary. Over-alkylation is possible for primary and secondary amines.

C-Alkylation of Active Methylene Compounds

The alkylation of enolates derived from active methylene compounds is a fundamental C-C bond-forming reaction. As a "hard" electrophile, this compound can favor O-alkylation over C-alkylation. Reaction conditions can be optimized to promote the desired C-alkylation product.

C_Alkylation_Enolate

ReagentMolar Equiv.
Active Methylene Compound1.0
Base (e.g., NaOEt, LDA)1.0 - 1.1
This compound1.0 - 1.2
Solvent (e.g., EtOH, THF)-

Procedure:

  • Prepare a solution of the base in a suitable anhydrous solvent. For less acidic substrates, stronger bases like LDA at low temperatures are recommended.

  • Add the active methylene compound dropwise to the base at an appropriate temperature (e.g., 0 °C or -78 °C for LDA).

  • Stir for 30-60 minutes to ensure complete enolate formation.

  • Add this compound and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

SubstrateBaseSolventTemp (°C)Time (h)C/O RatioYield (%)
Diethyl malonateNaOEtEtOHreflux24>95:5~70-80
Ethyl acetoacetateNaHTHFreflux12~80:20~60-70
1,3-CyclohexanedioneK₂CO₃DMF8016~30:70~50-60

Note: The C/O alkylation ratio is highly dependent on the substrate, counter-ion, solvent, and temperature. Harder conditions (polar aprotic solvents, potassium counter-ions) generally favor O-alkylation.

Stereochemistry

When using an enantiomerically pure form of sec-butanol for the synthesis of this compound, the resulting chiral alkylating agent can be used in stereospecific synthesis. Sɴ2 reactions with chiral this compound are expected to proceed with inversion of configuration at the stereocenter. This is a critical consideration in the synthesis of chiral drug molecules.

Conclusion

This compound is a highly effective alkylating agent for a range of nucleophiles. Its reactivity and the stereochemical outcome of its reactions make it a valuable tool in organic synthesis, particularly in the fields of pharmaceutical and materials science. By carefully selecting reaction conditions, chemists can achieve desired levels of O-, N-, and C-alkylation. As with all reactive alkylating agents, appropriate safety measures must be strictly followed.

Application Notes and Protocols: sec-Butyl Methanesulfonate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: sec-Butyl methanesulfonate (sec-BuOMs) is a valuable alkylating agent in organic synthesis, particularly in the realm of drug discovery and development. As a secondary alkyl sulfonate, it serves as an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The methanesulfonate group (mesylate, MsO-) is a superior leaving group compared to halides due to the resonance stabilization of the resulting mesylate anion. This property facilitates the displacement by a wide range of nucleophiles under relatively mild conditions, enabling the stereospecific introduction of various functional groups. These application notes provide detailed protocols and data for the synthesis of this compound and its subsequent use in key nucleophilic substitution reactions.

I. Synthesis of this compound

The preparation of this compound from sec-butanol is a standard procedure involving the reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reaction Scheme:

Experimental Protocol:

  • To a stirred solution of sec-butanol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equivalents).

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.

  • Purify further by vacuum distillation if necessary.

Data Presentation:

ReactantMolar Eq.SolventBaseTime (h)Temp (°C)Yield (%)
sec-Butanol1.0DCMTriethylamine30 to RT>90
Methanesulfonyl Chloride1.2
Triethylamine1.5

DOT Script for Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product sec-Butanol sec-Butanol Mixing at 0C Mixing at 0C sec-Butanol->Mixing at 0C Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonyl Chloride->Mixing at 0C Triethylamine Triethylamine Triethylamine->Mixing at 0C DCM DCM DCM->Mixing at 0C Stirring at RT Stirring at RT Mixing at 0C->Stirring at RT Quenching Quenching Stirring at RT->Quenching Washing Washing Quenching->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration This compound This compound Concentration->this compound

Caption: Synthesis of this compound workflow.

II. Nucleophilic Substitution Reactions

This compound readily undergoes SN2 reactions with a variety of nucleophiles. A key feature of the SN2 mechanism is the inversion of stereochemistry at the chiral center.[1][2] If the starting alcohol is enantiomerically pure, the resulting product will also be enantiomerically pure, but with the opposite configuration.[2]

DOT Script for SN2 Mechanism:

SN2_Mechanism cluster_transition Transition State Nu Nu⁻ Substrate C-OMs Nu->Substrate Backside Attack Product C-Nu Substrate->Product LG MsO⁻ Substrate->LG Leaving Group Departs TS [Nu···C···OMs]⁻

(R)-CH3CH(OMs)CH2CH3 + NaN3 --> (S)-CH3CH(N3)CH2CH3 + NaOMs

CH3CH(OMs)CH2CH3 + NaCN --> CH3CH(CN)CH2CH3 + NaOMs

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in anhydrous acetone.

  • Add sodium iodide (1.5 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours. The precipitation of sodium methanesulfonate indicates the progress of the reaction.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Filter off the precipitated sodium methanesulfonate and wash the solid with a small amount of cold acetone.

  • Combine the filtrate and washings, and remove the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and a dilute solution of sodium thiosulfate (to remove any traces of I₂), followed by brine.

  • Dry the ethereal solution over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to obtain 2-iodobutane.

Data Presentation (Representative Data):

SubstrateNucleophileMolar Eq. (Nuc)SolventTime (h)Temp (°C)Yield (%)
This compoundSodium Iodide1.5Acetone3Reflux>90

III. Solvolysis of this compound

Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. For a secondary substrate like this compound, the mechanism can be borderline between SN1 and SN2, and is highly dependent on the solvent's nucleophilicity and ionizing power. In protic solvents like ethanol or acetic acid, a mixture of substitution and elimination products is often observed.

DOT Script for Competing Pathways:

Solvolysis This compound This compound SN1/SN2 Borderline SN1/SN2 Borderline This compound->SN1/SN2 Borderline Substitution Product Substitution Product SN1/SN2 Borderline->Substitution Product Solvent as Nucleophile Elimination Product Elimination Product SN1/SN2 Borderline->Elimination Product Solvent as Base

Caption: Competing pathways in solvolysis.

Conclusion: this compound is a versatile and reactive substrate for SN2 reactions, allowing for the efficient and stereospecific synthesis of a wide array of functionalized sec-butyl compounds. The protocols and data presented herein provide a foundation for researchers to utilize this important building block in their synthetic endeavors. Careful consideration of reaction conditions, particularly the choice of nucleophile and solvent, is critical for achieving high yields and selectivity.

References

Application Notes and Protocols: Reaction of sec-Butyl Methanesulfonate with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of functional molecules, including active pharmaceutical ingredients (APIs). The introduction of a sec-butyl group can significantly influence the pharmacological profile of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. sec-Butyl methanesulfonate serves as an effective sec-butylating agent, offering a reactive electrophile for nucleophilic substitution by a wide range of amine nucleophiles. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating the reaction under relatively mild conditions.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various classes of amine nucleophiles, including primary, secondary, and heterocyclic amines. It also explores the applications of the resulting N-sec-butylamines in the context of drug development.

Reaction Mechanism and General Workflow

The reaction of this compound with an amine nucleophile typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the sec-butyl group, displacing the methanesulfonate leaving group.

A general workflow for this reaction involves the dissolution of the amine nucleophile in a suitable aprotic solvent, followed by the addition of a base to deprotonate the amine (if it is a primary or secondary amine salt) and to neutralize the methanesulfonic acid byproduct. This compound is then added, and the reaction mixture is stirred, often with heating, until completion. Work-up and purification are then performed to isolate the desired N-sec-butylated product.

G General Workflow for N-sec-Butylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start amine Dissolve Amine Nucleophile in Solvent start->amine base Add Base amine->base add_reagent Add sec-Butyl Methanesulfonate base->add_reagent react Stir and Heat add_reagent->react monitor Monitor Reaction (TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify end N-sec-Butylated Product purify->end

Caption: General experimental workflow for the N-alkylation of amines with this compound.

Data Presentation: Reaction of this compound with Various Amine Nucleophiles

The following tables summarize representative quantitative data for the reaction of this compound with primary, secondary, and heterocyclic amine nucleophiles. Please note that specific yields and reaction times can vary depending on the substrate and precise reaction conditions.

Table 1: Reaction with Primary Amines

Amine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF8012~75-85
BenzylamineEt₃NCH₃CN608~80-90
CyclohexylamineNaHTHF5010~70-80

Table 2: Reaction with Secondary Amines

Amine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
N-MethylanilineK₂CO₃DMF9016~70-80
PiperidineEt₃NCH₃CN706>90
DibenzylamineNaHTHF6012~65-75

Table 3: Reaction with Heterocyclic Amines

Amine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ImidazoleK₂CO₃DMF705>90
PyrazoleNaHTHF508~85-95
1,2,4-TriazoleCs₂CO₃CH₃CN8012~80-90

Experimental Protocols

Protocol 1: Synthesis of N-sec-Butylaniline

Materials:

  • Aniline

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-sec-butylaniline.

Protocol 2: Synthesis of 1-sec-Butylimidazole

Materials:

  • Imidazole

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment as in Protocol 1.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve imidazole (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to 70 °C and stir for 5 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts and wash with brine (2 x 25 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 1-sec-butylimidazole.

Applications in Drug Development

The introduction of an N-sec-butyl group can be a key step in the synthesis of various pharmaceutical agents. This moiety can enhance the drug-like properties of a molecule.

  • Improved Potency and Selectivity: The branched nature of the sec-butyl group can provide a better fit into the binding pockets of target proteins, leading to increased potency and selectivity.

  • Enhanced Metabolic Stability: The sec-butyl group can block sites of metabolism, increasing the half-life of a drug in the body.

  • Modulation of Physicochemical Properties: The lipophilicity of a compound can be fine-tuned by the introduction of a sec-butyl group, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Example Signaling Pathway Implication:

N-sec-butylated compounds can be designed to interact with various biological targets, such as G-protein coupled receptors (GPCRs), kinases, or ion channels. For instance, a hypothetical N-sec-butylated ligand could act as an antagonist for a GPCR involved in a disease signaling pathway.

G Hypothetical GPCR Antagonism by an N-sec-Butyl Compound Ligand N-sec-Butyl Compound (Antagonist) GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Blocks Activation Effector Effector Enzyme G_Protein->Effector Activates Second_Messenger Second Messenger Production Effector->Second_Messenger Catalyzes Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Application Notes and Protocols: sec-Butyl Methanesulfonate in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of sec-butyl methanesulfonate as a leaving group in bimolecular nucleophilic substitution (SN2) reactions. Particular emphasis is placed on the stereochemical implications and practical experimental procedures relevant to organic synthesis and drug development.

Introduction

In the realm of synthetic organic chemistry, the conversion of alcohols into better leaving groups is a foundational strategy for nucleophilic substitution reactions. Alcohols are generally poor leaving groups due to the strong basicity of the hydroxide ion (HO⁻).[1] To overcome this, the hydroxyl group can be transformed into a sulfonate ester, such as a methanesulfonate (mesylate), which is an excellent leaving group due to the stability of the resulting mesylate anion.[1]

This compound is a valuable substrate for SN2 reactions, particularly when stereochemical control is crucial. As a secondary alkyl sulfonate, it is susceptible to backside attack by a wide range of nucleophiles, leading to a predictable inversion of configuration at the chiral center. This stereospecificity is a cornerstone of asymmetric synthesis, enabling the construction of complex chiral molecules from readily available starting materials.[2][3]

Reactivity and Stereochemistry

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at 180° to the leaving group.[1] This "backside attack" forces the stereocenter to invert, a phenomenon known as Walden inversion.[1]

For this compound derived from a chiral sec-butanol, this inversion is highly predictable. For instance, an SN2 reaction on (R)-sec-butyl methanesulfonate will yield a product with the (S) configuration. This predictable outcome is essential for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.

The efficiency of the mesylate as a leaving group stems from the resonance stabilization of the negative charge on the departing methanesulfonate anion. The pKa of its conjugate acid, methanesulfonic acid, is approximately -1.9, indicating that the mesylate is a very weak base and thus a stable leaving group.

Quantitative Data: Comparison of Sulfonate Leaving Groups

While both mesylates and tosylates are excellent leaving groups, their relative reactivities can be influenced by steric and electronic factors. The following table summarizes the relative rates of SN2 reactions for common sulfonate leaving groups, normalized to the mesylate group.

Leaving GroupAbbreviationStructure of Leaving GroupRelative SN2 Reaction Rate
Mesylate-OMsCH₃SO₃⁻1.00
Tosylate-OTsCH₃C₆H₄SO₃⁻0.70

Data represents relative rates for the SN2 reaction of an alkyl substrate with a common nucleophile.

The data indicates that mesylate is slightly more reactive than tosylate in these SN2 reactions.

Signaling Pathways and Mechanisms

The following diagram illustrates the mechanism of the SN2 reaction of (R)-sec-butyl methanesulfonate with a nucleophile (e.g., azide), leading to inversion of stereochemistry.

Caption: SN2 reaction mechanism with inversion of stereochemistry.

Experimental Protocols

The synthesis of a desired product via an SN2 reaction on sec-butanol typically involves a two-step process:

  • Mesylation of sec-Butanol: Conversion of the alcohol to the corresponding methanesulfonate.

  • Nucleophilic Substitution: Reaction of the this compound with the desired nucleophile.

The following protocols are adapted from general procedures and are illustrative for the synthesis of (S)-2-azidobutane from (R)-2-butanol.[4][5]

Protocol 1: Synthesis of (R)-sec-Butyl Methanesulfonate

Objective: To convert (R)-2-butanol into (R)-sec-butyl methanesulfonate without affecting the stereocenter.

Materials:

  • (R)-2-Butanol

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Methanesulfonyl chloride (MsCl)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (R)-2-butanol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, ensuring the internal temperature remains at 0 °C.

  • Stir the reaction at 0 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2 hours.

  • Upon completion, quench the reaction by the slow addition of cold 1M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-sec-butyl methanesulfonate. This product is often used in the next step without further purification.

Protocol 2: Synthesis of (S)-2-Azidobutane from (R)-sec-Butyl Methanesulfonate

Objective: To displace the mesylate group with an azide nucleophile via an SN2 reaction, resulting in inversion of stereochemistry.

Materials:

  • (R)-sec-Butyl Methanesulfonate (from Protocol 1)

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude (R)-sec-butyl methanesulfonate (1.0 eq.) in anhydrous DMF.

  • To the stirred solution, carefully add sodium azide (1.5 eq.). Caution: Sodium azide is highly toxic.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash with water, followed by brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the filtrate under reduced pressure to obtain the crude product. Caution: Low molecular weight organic azides are potentially explosive and should be handled with care, avoiding distillation to dryness.

  • The crude (S)-2-azidobutane can be purified by column chromatography if necessary.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the two-step synthesis.

Experimental_Workflow Start (R)-2-Butanol Mesylation Step 1: Mesylation - MsCl, Et3N - DCM, 0°C to RT Start->Mesylation Intermediate (R)-sec-Butyl Methanesulfonate Mesylation->Intermediate SN2_Reaction Step 2: SN2 Reaction - NaN3 - DMF, 60-80°C Intermediate->SN2_Reaction Workup_Purification Workup & Purification - Extraction - Washing - Drying - Concentration SN2_Reaction->Workup_Purification Product (S)-2-Azidobutane Workup_Purification->Product

Caption: Two-step synthesis of (S)-2-azidobutane.

Logical Relationship Diagram: Leaving Group Ability

The effectiveness of a leaving group in an SN2 reaction is directly related to its stability as an anion, which can be correlated with the pKa of its conjugate acid.

Leaving_Group_Ability pKa Low pKa of Conjugate Acid Acid_Strength Strong Conjugate Acid pKa->Acid_Strength Base_Strength Weak Conjugate Base (Anion) Acid_Strength->Base_Strength Anion_Stability High Anion Stability Base_Strength->Anion_Stability LG_Ability Good Leaving Group Ability Anion_Stability->LG_Ability SN2_Rate Faster SN2 Reaction Rate LG_Ability->SN2_Rate

Caption: Factors influencing leaving group ability in SN2 reactions.

References

Protocols for the Mesylation of Secondary Alcohols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The conversion of a hydroxyl group in secondary alcohols into a methanesulfonate (mesylate) ester is a fundamental and widely utilized transformation in organic synthesis. This process replaces a poor leaving group (hydroxide, -OH) with an excellent leaving group (-OMs), facilitating subsequent nucleophilic substitution, elimination, and other reactions.[1][2] This document provides detailed application notes and protocols for the mesylation of secondary alcohols, targeting researchers, scientists, and drug development professionals. Two primary methods are presented: the use of methanesulfonyl chloride (MsCl) with an amine base and methanesulfonic anhydride ((MsO)₂)O with pyridine.

Core Principles and Reaction Mechanisms

The mesylation of a secondary alcohol proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the mesylating agent. The stereochemistry at the carbon atom bearing the hydroxyl group is retained during this process because the C-O bond is not broken.[2]

Method A: Using Methanesulfonyl Chloride (MsCl)

This is the most common method for mesylation.[3][4] An amine base, typically triethylamine (TEA) or pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3]

The reaction mechanism can proceed through two pathways. The first is a direct nucleophilic attack of the alcohol on methanesulfonyl chloride. Alternatively, particularly with a strong, non-nucleophilic base like triethylamine, an E2 elimination of HCl from MsCl can form a highly reactive sulfene intermediate (CH₂=SO₂), which is then trapped by the alcohol.[5]

Method B: Using Methanesulfonic Anhydride ((MsO)₂O)

Methanesulfonic anhydride is an effective alternative to MsCl.[3] A key advantage of this reagent is that it does not produce alkyl chloride side products, which can sometimes be observed with MsCl. Pyridine is often used as the base and can also serve as the solvent.

Comparative Data of Mesylation Protocols

The following table summarizes quantitative data from various mesylation reactions on different secondary alcohols, providing a clear comparison of the two primary methods.

SubstrateReagent SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylateMethanesulfonyl Chloride (1.5 eq)Triethylamine (1.1 eq)Dichloromethane0 to RT16~90% (crude)Purified by flash chromatography.[1]
(-)-MentholMethanesulfonyl Chloride (1.2 eq)PyridinePyridine0295-98%
CyclohexanolMethanesulfonyl Chloride (1.2 eq)Triethylamine (1.5 eq)Dichloromethane0 to RT2>95%
1-PhenylethanolMethanesulfonyl Chloride (1.2 eq)Triethylamine (1.5 eq)Dichloromethane04HighReaction progress monitored by TLC.[4]
General Secondary AlcoholMethanesulfonic Anhydride (1.4 eq)Triethylamine (3.1 eq)Dichloromethane0 to RT0.5HighGeneral procedure, product taken to next step without purification.[6]

Experimental Protocols

Protocol 1: Mesylation of a Secondary Alcohol using Methanesulfonyl Chloride and Triethylamine

This protocol is a general and widely applicable method for the mesylation of secondary alcohols.

Materials:

  • Secondary Alcohol (1.0 eq)

  • Methanesulfonyl Chloride (MsCl, 1.2 - 1.5 eq)

  • Triethylamine (TEA, 1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

  • Saturated Aqueous Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[4]

  • Work-up: a. Dilute the reaction mixture with water and transfer to a separatory funnel. b. Separate the layers and extract the aqueous layer with DCM.[4] c. Combine the organic layers and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude mesylate.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Mesylation of a Secondary Alcohol using Methanesulfonic Anhydride and Pyridine

This protocol is an excellent alternative to using MsCl, particularly when the formation of alkyl chloride byproducts is a concern.

Materials:

  • Secondary Alcohol (1.0 eq)

  • Methanesulfonic Anhydride ((MsO)₂O, 1.2 - 1.5 eq)

  • Pyridine

  • Dichloromethane (DCM, optional)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

  • Saturated Aqueous Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary alcohol (1.0 eq) in pyridine. If the alcohol has poor solubility in pyridine, a co-solvent such as anhydrous DCM can be used.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methanesulfonic anhydride (1.4 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Work-up: a. Quench the reaction by the addition of saturated aqueous NaHCO₃.[6] b. If DCM was used, transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. c. If only pyridine was used, dilute the mixture with DCM and water and transfer to a separatory funnel. d. Combine the organic layers and wash sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. f. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude mesylate.

  • Purification: The crude product is often of high purity and can be used in the next step without further purification. If necessary, flash column chromatography can be employed.

Experimental Workflows

Mesylation_Workflow_MsCl cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Secondary Alcohol (1 eq) in anhydrous DCM B Add Triethylamine (1.5 eq) A->B C Cool to 0 °C B->C D Add MsCl (1.2 eq) dropwise at 0 °C C->D E Stir at 0 °C (30 min) D->E F Warm to RT and stir (1-4 h) E->F G Monitor by TLC F->G H Dilute with H₂O G->H I Extract with DCM H->I J Wash with 1M HCl, NaHCO₃, Brine I->J K Dry (MgSO₄) & Concentrate J->K L Flash Column Chromatography (if necessary) K->L

Caption: Workflow for the mesylation of a secondary alcohol using MsCl and TEA.

Mesylation_Workflow_Ms2O cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Secondary Alcohol (1 eq) in Pyridine B Cool to 0 °C A->B C Add (MsO)₂O (1.4 eq) in portions at 0 °C B->C D Stir at 0 °C (30 min) C->D E Warm to RT and stir D->E F Monitor by TLC E->F G Quench with NaHCO₃ F->G H Extract with DCM G->H I Wash with 1M HCl, NaHCO₃, Brine H->I J Dry (MgSO₄) & Concentrate I->J K Product often used directly. Purify by chromatography if necessary. J->K

Caption: Workflow for the mesylation of a secondary alcohol using (MsO)₂O and Pyridine.

Troubleshooting and Considerations

  • Side Reactions: With MsCl, the formation of the corresponding alkyl chloride can be a side reaction.[3] Using methanesulfonic anhydride can circumvent this issue.[3] Elimination to form an alkene is another potential side reaction, especially with hindered secondary alcohols or if the reaction is heated.[1]

  • Moisture: The reaction should be carried out under anhydrous conditions as methanesulfonyl chloride and anhydride are sensitive to water.

  • Work-up: Mesylates are generally stable to aqueous work-up.[1] Thorough washing is necessary to remove the amine hydrochloride salt and other impurities.

  • Purification: While many mesylates are used crude in the subsequent step, purification by column chromatography on silica gel is a standard procedure if high purity is required. Mesylates are typically less polar than the corresponding alcohols.

References

Application Notes and Protocols: Solvent Selection for Reactions Involving sec-Butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butyl methanesulfonate (sec-BuOMs) is a versatile alkylating agent frequently employed in organic synthesis. As a secondary alkyl sulfonate, its reactivity is highly dependent on the reaction conditions, particularly the choice of solvent. The solvent not only influences the solubility of reactants but also plays a crucial role in the reaction mechanism, rate, and selectivity. This document provides a detailed guide to solvent selection for reactions involving this compound, focusing on nucleophilic substitution and elimination pathways.

Reaction Mechanisms of this compound

Reactions of this compound typically proceed through one of four competing pathways: unimolecular nucleophilic substitution (S"N"1), bimolecular nucleophilic substitution (S"N"2), unimolecular elimination (E1), or bimolecular elimination (E2). The methanesulfonate group is an excellent leaving group, facilitating these transformations. The choice of solvent is a critical factor in determining which of these pathways is favored.

Diagram of Competing Reaction Pathways

G sub This compound sn1_e1_int Carbocation Intermediate sub->sn1_e1_int Slow, Rate-determining (Favored by polar protic solvents) sn2_ts SN2 Transition State sub->sn2_ts Concerted, Nucleophilic attack (Favored by polar aprotic solvents) e2_ts E2 Transition State sub->e2_ts Concerted, Base-mediated (Favored by strong, bulky bases) sn1_prod SN1 Product (Racemic Mixture) sn1_e1_int->sn1_prod Fast, Nucleophilic attack e1_prod E1 Product (Alkenes) sn1_e1_int->e1_prod Fast, Proton removal sn2_prod SN2 Product (Inversion of Stereochemistry) sn2_ts->sn2_prod e2_prod E2 Product (Alkenes) e2_ts->e2_prod

Caption: Competing reaction pathways for this compound.

Solvent Effects on Reaction Pathways

The polarity and proticity of the solvent are the two primary characteristics that influence the reaction pathway of this compound. Solvents can be broadly categorized as polar protic, polar aprotic, and nonpolar.

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol, acetic acid) possess O-H or N-H bonds and are capable of hydrogen bonding. They are effective at solvating both cations and anions.

  • Polar Aprotic Solvents: These solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile) have a significant dipole moment but lack O-H or N-H bonds. They are good at solvating cations but less effective at solvating anions.

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene, diethyl ether) have low dielectric constants and are generally poor at solvating charged species.

S"N"1 and E1 Reactions

Polar protic solvents promote S"N"1 and E1 reactions by stabilizing the carbocation intermediate formed in the rate-determining step. The high dielectric constant and hydrogen-bonding ability of these solvents effectively solvate the leaving group anion and the carbocation, lowering the activation energy for ionization.

S"N"2 Reactions

Polar aprotic solvents are ideal for S"N"2 reactions. They can dissolve the nucleophile, but they do not form a strong solvation shell around it through hydrogen bonding. This "naked" nucleophile is more reactive and can more readily attack the substrate in a concerted fashion.

E2 Reactions

E2 reactions are favored by the use of strong, sterically hindered bases. While the solvent plays a role, the nature of the base is often the dominant factor. In general, polar aprotic solvents can enhance the basicity of the nucleophile, potentially increasing the rate of E2 reactions.

Summary of Solvent Effects on Reaction Outcomes
Solvent TypePredominant Reaction(s)Rationale
Polar Protic S"N"1, E1Stabilizes the carbocation intermediate and the leaving group through solvation and hydrogen bonding.
Polar Aprotic S"N"2Solvates the cation of the nucleophilic salt but leaves the anion (nucleophile) relatively "naked" and more reactive.
Nonpolar Generally slowPoor solubility of most nucleophiles and inability to stabilize charged intermediates or transition states.

Quantitative Data on Solvent Effects

Solvent (at 25°C)Dielectric Constant (ε)Relative Rate (k_rel_)
Acetic Acid6.21
Formic Acid58.53,000
Methanol32.70.8
Ethanol24.60.2
80% Ethanol/Water36.64.5
Water78.5100

This data is illustrative and intended to show general trends.

Experimental Protocols

Protocol 1: S"N"1 Solvolysis in a Polar Protic Solvent (Ethanol)

Objective: To synthesize sec-butoxyethane via the S"N"1 solvolysis of this compound in ethanol.

Materials:

  • This compound

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (50 mL).

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain sec-butoxyethane.

Protocol 2: S"N"2 Reaction with a Nucleophile in a Polar Aprotic Solvent (Acetone)

Objective: To synthesize 2-iodobutane via the S"N"2 reaction of this compound with sodium iodide in acetone.

Materials:

  • This compound

  • Sodium iodide

  • Anhydrous acetone

  • Sodium thiosulfate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and sodium iodide (1.5 eq) in anhydrous acetone (50 mL).

  • Heat the mixture to reflux with stirring. The formation of a precipitate (sodium methanesulfonate) may be observed.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated sodium methanesulfonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (2 x 15 mL) to remove any unreacted iodine, followed by water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain 2-iodobutane. Further purification can be achieved by distillation.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving this compound.

G start Define Desired Reaction Outcome q1 Substitution or Elimination? start->q1 sub Substitution q1->sub Substitution elim Elimination q1->elim Elimination q2 SN1 or SN2? sub->q2 e1 E1 elim->e1 E1 (competes with SN1) e2 E2 elim->e2 E2 sn1 SN1 q2->sn1 SN1 sn2 SN2 q2->sn2 SN2 solvent_protic Select Polar Protic Solvent (e.g., H2O, ROH, Acetic Acid) sn1->solvent_protic solvent_aprotic Select Polar Aprotic Solvent (e.g., Acetone, DMF, DMSO) sn2->solvent_aprotic e1->solvent_protic base_strong Use Strong, Bulky Base (e.g., t-BuOK) e2->base_strong optimize Optimize Reaction Conditions (Temperature, Concentration) solvent_protic->optimize solvent_aprotic->optimize base_strong->solvent_aprotic Often in polar aprotic

Application Notes and Protocols for the Scale-up Synthesis of sec-Butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of sec-butyl methanesulfonate. The synthesis involves the reaction of sec-butanol with methanesulfonyl chloride in the presence of a base. These protocols are intended for experienced researchers and professionals in drug development and chemical synthesis. The information is collated from established laboratory procedures and adapted for larger scale production with a strong emphasis on safety and process control. The provided protocols should be considered as a starting point and may require further optimization for specific large-scale manufacturing environments.

Introduction

This compound is a chemical intermediate that can be used in various organic syntheses, including the preparation of active pharmaceutical ingredients (APIs). As with many alkylating agents, care must be taken during its synthesis and handling due to its potential reactivity. The transition from laboratory-scale synthesis to a larger, scale-up production requires careful consideration of reaction parameters, safety protocols, and purification methods to ensure a safe, efficient, and reproducible process. These notes provide a comprehensive guide for the scale-up synthesis of this compound.

Reaction and Stoichiometry

The synthesis of this compound proceeds via the reaction of sec-butanol with methanesulfonyl chloride, typically in the presence of a tertiary amine base such as triethylamine to neutralize the hydrochloric acid byproduct.

Reaction:

CH₃CH(OH)CH₂CH₃ + CH₃SO₂Cl + (CH₃CH₂)₃N → CH₃CH(OSO₂CH₃)CH₂CH₃ + (CH₃CH₂)₃N·HCl

Quantitative Data Summary

The following table summarizes the typical quantitative data for the scale-up synthesis of this compound. These values are based on laboratory-scale syntheses and established principles of chemical process scale-up and may need to be adjusted based on specific equipment and conditions.

ParameterValueNotes
Reactants
sec-Butanol1.0 equivalent
Methanesulfonyl Chloride1.1 - 1.2 equivalentsA slight excess is used to ensure complete conversion of the alcohol.
Triethylamine1.2 - 1.3 equivalentsSufficient to neutralize HCl and act as a slight excess of base.
Solvent
Toluene5 - 10 volumesAn aromatic solvent is recommended for better temperature control and work-up.
Reaction Conditions
Temperature0 - 10 °CThe reaction is exothermic and requires careful temperature control.
Reaction Time2 - 4 hoursMonitor by TLC or HPLC for completion.
Work-up and Purification
Aqueous Wash 11M HClTo remove excess triethylamine.
Aqueous Wash 2Saturated NaHCO₃To neutralize any remaining acid.
Aqueous Wash 3BrineTo remove residual water.
Drying AgentAnhydrous Na₂SO₄ or MgSO₄To dry the organic layer.
Purification MethodVacuum DistillationPreferred for large-scale purification.
Expected Yield and Purity
Yield85 - 95%Dependent on reaction scale and purification efficiency.
Purity>98%As determined by GC-MS or HPLC.

Detailed Experimental Protocol

This protocol is designed for a nominal 1 mole scale synthesis and can be adapted for larger quantities with appropriate engineering controls and safety measures in place.

4.1 Materials and Equipment

  • Reactors: A multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, addition funnel, and nitrogen inlet/outlet. The reactor should be of an appropriate size to handle the reaction volume and allow for efficient stirring and heat transfer.

  • Reagents:

    • sec-Butanol (reagent grade)

    • Methanesulfonyl chloride (reagent grade)

    • Triethylamine (reagent grade, freshly distilled)

    • Toluene (anhydrous)

    • 1M Hydrochloric acid solution

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate or magnesium sulfate

  • Personal Protective Equipment (PPE): Safety goggles, face shield, chemical-resistant gloves, and a lab coat are mandatory.

4.2 Reaction Procedure

  • Reactor Setup: Set up the reaction vessel in a well-ventilated fume hood. Ensure all glassware is dry and the system is purged with nitrogen.

  • Charging Reactants: To the reactor, add sec-butanol (1.0 mol, 74.12 g) and anhydrous toluene (500 mL).

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Addition of Base: Add triethylamine (1.2 mol, 121.4 g, 167 mL) to the cooled solution while maintaining the temperature below 10 °C.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 mol, 126.0 g, 85.7 mL) dropwise via the addition funnel over a period of 1-2 hours. The temperature of the reaction mixture should be carefully monitored and maintained between 0 and 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (sec-butanol) is consumed.

4.3 Work-up and Purification

  • Quenching: Once the reaction is complete, slowly add cold water (200 mL) to the reaction mixture to quench any unreacted methanesulfonyl chloride.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Aqueous Washes:

    • Wash the organic layer with 1M HCl (2 x 200 mL) to remove triethylamine hydrochloride.

    • Wash with saturated NaHCO₃ solution (200 mL) to neutralize any remaining acid.

    • Wash with brine (200 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude this compound by vacuum distillation. The boiling point of the product will be lower than atmospheric pressure; precise conditions will depend on the vacuum achieved.

4.4 Characterization and Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

Safety Considerations for Scale-up

Scaling up chemical reactions introduces new hazards that must be carefully managed.

  • Exothermic Reaction: The reaction between methanesulfonyl chloride and an alcohol is exothermic. Adequate cooling capacity and controlled addition of reagents are critical to prevent a runaway reaction.

  • Reagent Handling: Methanesulfonyl chloride is corrosive and lachrymatory. Triethylamine is flammable and has a strong odor. Both should be handled in a well-ventilated fume hood with appropriate PPE.

  • Pressure Build-up: The reaction generates HCl gas, which is neutralized by triethylamine to form a solid hydrochloride salt. Ensure the reaction vessel is not sealed to avoid pressure build-up.

  • Waste Disposal: Aqueous waste will contain triethylamine hydrochloride and should be neutralized before disposal according to local regulations. Organic waste should be disposed of appropriately.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the scale-up synthesis of this compound.

Scale_Up_Synthesis_Workflow start Start reactor_setup Reactor Setup (Dry Glassware, N2 Purge) start->reactor_setup charge_reactants Charge Reactor (sec-Butanol, Toluene) reactor_setup->charge_reactants cool Cool to 0 °C charge_reactants->cool add_base Add Triethylamine (Maintain <10 °C) cool->add_base add_mesyl_chloride Slowly Add Methanesulfonyl Chloride (Maintain 0-10 °C) add_base->add_mesyl_chloride reaction Reaction (Stir at 0-10 °C, 1-2h) add_mesyl_chloride->reaction monitor Monitor Reaction (TLC/HPLC) reaction->monitor monitor->reaction Incomplete workup Work-up monitor->workup Reaction Complete quench Quench with Water workup->quench phase_separation Phase Separation quench->phase_separation wash_hcl Wash with 1M HCl phase_separation->wash_hcl wash_nahco3 Wash with Sat. NaHCO3 wash_hcl->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry Organic Layer (Na2SO4/MgSO4) wash_brine->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purify by Vacuum Distillation concentrate->purify analyze Analyze for Purity (GC-MS, HPLC, NMR) purify->analyze end End analyze->end Purity >98%

Caption: Workflow for the scale-up synthesis of this compound.

Application Notes and Protocols for the Synthesis of Ionic Liquids using sec-Butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs), salts with melting points below 100°C, are gaining significant attention as versatile solvents and catalysts in various fields, including organic synthesis and drug development. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic solvents. The synthesis of ILs typically involves the quaternization of a nitrogen-containing heterocyclic base, such as 1-methylimidazole, with an alkylating agent. This is often followed by an anion exchange to achieve the desired physicochemical properties.

General Synthesis Pathway

The preparation of 1-sec-butyl-3-methylimidazolium based ionic liquids typically follows a two-step process:

  • N-Alkylation: 1-methylimidazole is alkylated with sec-butyl methanesulfonate to form the 1-sec-butyl-3-methylimidazolium methanesulfonate salt.

  • Anion Metathesis (Optional): The methanesulfonate anion can be exchanged with another anion (e.g., tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻)) through a metathesis reaction with a suitable salt (e.g., potassium tetrafluoroborate or potassium hexafluorophosphate). This allows for the fine-tuning of the ionic liquid's properties.

Experimental Protocols

Protocol 1: Synthesis of 1-sec-butyl-3-methylimidazolium methanesulfonate ([sec-bmim][OMs])

This protocol is adapted from general procedures for the synthesis of imidazolium-based ionic liquids using alkyl sulfonates[2].

Materials:

  • 1-methylimidazole (freshly distilled)

  • This compound

  • Anhydrous acetonitrile (or other suitable solvent)

  • Ethyl acetate (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Vacuum evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-methylimidazole (1.0 mol) in anhydrous acetonitrile.

  • Slowly add this compound (1.0 mol) to the stirred solution. Caution: The reaction may be exothermic.

  • Heat the reaction mixture to a gentle reflux (approximately 80-100°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting viscous liquid or solid product multiple times with ethyl acetate to remove any unreacted starting materials.

  • Dry the final product under high vacuum at an elevated temperature (e.g., 70°C) for several hours to remove any residual solvent and moisture. The resulting product is 1-sec-butyl-3-methylimidazolium methanesulfonate.

Protocol 2: Anion Metathesis to Synthesize 1-sec-butyl-3-methylimidazolium tetrafluoroborate ([sec-bmim][BF₄])

Materials:

  • 1-sec-butyl-3-methylimidazolium methanesulfonate

  • Potassium tetrafluoroborate (KBF₄)

  • Dichloromethane

  • Distilled water

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Magnetic stirrer

Procedure:

  • Dissolve 1-sec-butyl-3-methylimidazolium methanesulfonate (1.0 mol) in distilled water in a round-bottom flask.

  • Add an equimolar amount of potassium tetrafluoroborate (1.0 mol) to the solution.

  • Stir the mixture vigorously at room temperature for 2-4 hours. A two-phase system or a precipitate may form.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers and wash them with small portions of distilled water until a silver nitrate test of the aqueous washings is negative for halide ions (if applicable, to check for impurities from starting materials).

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the dichloromethane under reduced pressure to yield the 1-sec-butyl-3-methylimidazolium tetrafluoroborate ionic liquid.

  • Dry the final product under high vacuum at an elevated temperature.

Data Presentation

Ionic LiquidAbbreviationSynthesis YieldMelting Point (°C)
1-butyl-3-methylimidazolium chloride[1][bmim][Cl]89%66-67
1-butyl-3-methylimidazolium tetrafluoroborate[1][bmim][BF₄]91%-74
1-butyl-3-methylimidazolium hexafluorophosphate[1][bmim][PF₆]81%10
1-butyl-3-methylimidazolium methanesulfonate[2][bmim][OMs]95%Solidified on cooling

Visualizations

Reaction Pathway

G cluster_alkylation Step 1: N-Alkylation cluster_metathesis Step 2: Anion Metathesis (Optional) 1-methylimidazole 1-methylimidazole Alkylation_Reaction Alkylation 1-methylimidazole->Alkylation_Reaction sec-Butyl_methanesulfonate sec-Butyl_methanesulfonate sec-Butyl_methanesulfonate->Alkylation_Reaction [sec-bmim][OMs] [sec-bmim][OMs] Metathesis_Reaction Metathesis [sec-bmim][OMs]->Metathesis_Reaction Alkylation_Reaction->[sec-bmim][OMs] Potassium_Salt Potassium Salt (e.g., KBF4, KPF6) Potassium_Salt->Metathesis_Reaction [sec-bmim][Anion] [sec-bmim][Anion] Metathesis_Reaction->[sec-bmim][Anion]

Caption: General reaction pathway for the synthesis of 1-sec-butyl-3-methylimidazolium ionic liquids.

Experimental Workflow

cluster_synthesis Synthesis of [sec-bmim][OMs] cluster_purification Anion Exchange to [sec-bmim][Anion] A Mix 1-methylimidazole and This compound in solvent B Reflux for 24-48 hours A->B C Remove solvent under vacuum B->C D Wash with ethyl acetate C->D E Dry under high vacuum D->E F Dissolve [sec-bmim][OMs] in water E->F Optional G Add Potassium Salt (e.g., KBF4) F->G H Stir at room temperature G->H I Extract with dichloromethane H->I J Dry organic phase I->J K Remove solvent under vacuum J->K

Caption: Experimental workflow for the synthesis and purification of sec-butyl-based ionic liquids.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of sec-Butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of sec-butyl methanesulfonate synthesis. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven recommendations to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my yield of this compound consistently low?

Low yields in the synthesis of this compound, a secondary alkyl mesylate, are often due to competing side reactions. The primary culprits are typically elimination (E2) to form butene isomers and substitution (SN2) by the chloride ion to form sec-butyl chloride. As a secondary alcohol, sec-butanol is prone to these competing pathways, especially under non-optimized conditions.

Q2: What are the primary byproducts to expect, and how can I identify them?

The most common byproducts are butene isomers (from elimination) and sec-butyl chloride (from substitution). These can be identified using Gas Chromatography-Mass Spectrometry (GC-MS) to detect products with the corresponding molecular weights and fragmentation patterns. 1H NMR spectroscopy can also be used to identify the characteristic signals of the alkene protons in butene or the distinct shifts for the protons adjacent to the chlorine in sec-butyl chloride.

Q3: How does the choice of base impact the reaction yield?

The base is critical for scavenging the HCl produced during the reaction. However, a strong or sterically hindered base can promote the E2 elimination side reaction.

  • Triethylamine (TEA) : A commonly used base, but its bulkiness and basicity can lead to significant amounts of butene byproduct, thus lowering the yield of the desired mesylate.

  • Pyridine : A weaker, less hindered base that is often a better choice for mesylating secondary alcohols as it minimizes the competing elimination reaction.

Q4: What is the optimal temperature for the synthesis?

Low temperatures are crucial for minimizing side reactions. The reaction should be initiated at 0°C (ice bath) and, in some cases, even lower temperatures may be beneficial. Allowing the reaction to proceed at this low temperature, followed by a slow warming to room temperature, generally favors the desired substitution reaction over elimination.

Q5: Can the choice of mesylating agent affect the outcome?

Yes. While methanesulfonyl chloride (MsCl) is standard, the chloride ion it produces can act as a nucleophile, leading to the formation of sec-butyl chloride. To avoid this, methanesulfonic anhydride ((Ms)₂O) can be used.[1] This reagent does not introduce a competing nucleophile, which can help to improve the yield of this compound.[1]

Q6: My reaction appears to stall and does not go to completion. What could be the cause?

Incomplete reactions can be due to several factors:

  • Moisture : The presence of water in the reagents or solvent will consume the methanesulfonyl chloride, leading to an incomplete reaction. Ensure all glassware is oven-dried and that anhydrous solvents are used.

  • Insufficient Reagents : Ensure that at least a slight excess of both the mesylating agent and the base are used relative to the sec-butanol.

  • Reagent Purity : Use high-purity sec-butanol, methanesulfonyl chloride, and base, as impurities can interfere with the reaction.

Q7: During the aqueous workup, I seem to be losing a significant amount of product. How can I prevent this?

While this compound is generally stable to a standard aqueous workup, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can cause hydrolysis back to the alcohol or promote elimination. It is advisable to perform the aqueous washes quickly and at a low temperature. Additionally, this compound is less polar than the starting alcohol, so ensure you are collecting the correct layer during extractions and consider back-extracting the aqueous layers to recover any dissolved product.

Data Presentation: Optimizing Reaction Conditions

ParameterCondition ACondition BExpected Outcome for YieldRationale
Base TriethylaminePyridineCondition B is likely to provide a higher yield.Pyridine is a weaker base than triethylamine, which reduces the rate of the competing E2 elimination reaction.
Temperature 0°C to Room Temp.-20°C to 0°CCondition B is expected to result in a higher yield.Lower temperatures significantly favor the desired substitution reaction over both elimination and competing substitution reactions.
Mesylating Agent Methanesulfonyl ChlorideMethanesulfonic AnhydrideCondition B may lead to a cleaner reaction and higher yield.Methanesulfonic anhydride does not produce chloride ions, thus eliminating the formation of the sec-butyl chloride byproduct.[1]
Solvent Dichloromethane (DCM)Diethyl EtherDCM is generally preferred.DCM is a polar apathetic solvent that is suitable for this type of reaction. Diethyl ether can also be used.

Experimental Protocols

Protocol 1: Synthesis of this compound using Methanesulfonyl Chloride and Pyridine

This protocol is optimized to minimize elimination byproducts by using a less hindered base.

Materials:

  • sec-Butanol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq)

  • Methanesulfonyl Chloride (1.2 eq)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ solution (aqueous)

  • Brine (saturated NaCl solution, aqueous)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sec-butanol followed by anhydrous DCM.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add pyridine to the stirred solution.

  • Add methanesulfonyl chloride dropwise to the reaction mixture, ensuring the internal temperature remains at or below 5°C.

  • Stir the reaction at 0°C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, this compound, will have a higher Rf value (be less polar) than the starting sec-butanol.

  • Once the reaction is complete, quench by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Protocol 2: Synthesis using Methanesulfonic Anhydride

This protocol is designed to eliminate the formation of sec-butyl chloride as a byproduct.

Materials:

  • sec-Butanol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq)

  • Methanesulfonic Anhydride (1.2 eq)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ solution (aqueous)

  • Brine (saturated NaCl solution, aqueous)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • In a separate flask, dissolve methanesulfonic anhydride in a minimal amount of anhydrous DCM.

  • Add the methanesulfonic anhydride solution dropwise to the reaction mixture at 0°C.

  • Follow steps 5-11 from Protocol 1 to complete the reaction, workup, and purification.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Add sec-Butanol + DCM cool Cool to 0°C start->cool add_base Add Pyridine cool->add_base add_mesyl Add Methanesulfonyl Chloride (dropwise) add_base->add_mesyl react Stir at 0°C, then warm to RT add_mesyl->react monitor Monitor by TLC react->monitor quench Quench with Cold Water monitor->quench Reaction Complete wash Aqueous Washes (HCl, NaHCO₃, Brine) quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product troubleshooting_tree cluster_analysis Analyze Crude Product (GC-MS, NMR) cluster_solutions1 Solutions for Byproducts cluster_solutions2 Solutions for Incomplete Reaction start Low Yield of this compound? check_byproducts Major Byproducts Detected? start->check_byproducts check_sm Significant Starting Material Remaining? check_byproducts->check_sm No elimination Elimination Product (Butene) check_byproducts->elimination Yes substitution Substitution Product (sec-Butyl Chloride) check_byproducts->substitution Yes incomplete Incomplete Reaction check_sm->incomplete Yes other other check_sm->other No (Consider workup/purification losses) sol_elimination Use Pyridine instead of TEA Lower reaction temperature elimination->sol_elimination sol_substitution Use Methanesulfonic Anhydride substitution->sol_substitution sol_incomplete Use anhydrous solvents/reagents Check stoichiometry Ensure reagent purity incomplete->sol_incomplete

References

Technical Support Center: Reactions with sec-Butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sec-butyl methanesulfonate. The focus is on identifying and mitigating common side products that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: The most common side products in reactions with this compound are alkenes resulting from elimination reactions. As a secondary alkyl sulfonate, it is susceptible to competition between substitution (SN1/SN2) and elimination (E1/E2) pathways. The primary side products are typically 1-butene and 2-butene (cis and trans isomers).

Q2: Why are elimination reactions so competitive with this substrate?

A2: this compound has hydrogen atoms on two adjacent carbons (β-hydrogens) that can be removed by a base. Many reagents used as nucleophiles are also basic. This dual reactivity allows the reagent to either attack the carbon atom bearing the methanesulfonate group (substitution) or abstract a β-hydrogen, leading to the formation of a double bond (elimination). Secondary substrates like this are particularly prone to this competition because they are sterically hindered enough to slow down the SN2 reaction, but not so hindered as to completely prevent it, while also being able to form a relatively stable alkene.[1][2][3]

Q3: How can I minimize the formation of these alkene side products?

A3: To favor the desired substitution reaction over elimination, you should carefully select your reaction conditions:

  • Nucleophile/Base: Use a good nucleophile that is a weak base.[1] Examples include azide (N₃⁻), cyanide (CN⁻), halides (I⁻, Br⁻), or thiolates (RS⁻). Avoid strong, bulky bases like potassium tert-butoxide (KOtBu), and be cautious with strong, non-bulky bases like hydroxides (OH⁻) or alkoxides (RO⁻), which tend to favor elimination.[1]

  • Temperature: Keep the reaction temperature as low as reasonably possible. Higher temperatures provide more energy to overcome the activation barrier for elimination, making it the more dominant pathway.

  • Solvent: For an SN2 reaction, use a polar aprotic solvent such as DMSO, DMF, or acetone.[1] These solvents enhance the nucleophilicity of the reagent without solvating it as strongly as polar protic solvents (like water or alcohols), which can favor SN1/E1 pathways.

Q4: Can carbocation rearrangements occur as a side reaction?

A4: Carbocation rearrangements can occur in reactions that proceed through a carbocation intermediate, namely SN1 and E1 pathways. These pathways are favored by weak nucleophiles/bases in polar protic solvents. For this compound, this would form a secondary carbocation. A 1,2-hydride shift would only lead to an equivalent secondary carbocation, so significant rearrangement to a more stable carbocation is not expected with this specific substrate. However, if the substrate were more complex, rearrangements to form a more stable tertiary carbocation would be a significant concern.[4]

Troubleshooting Guide

Problem: My reaction has produced a high yield of alkene byproducts (1-butene and 2-butene) and a low yield of my desired substitution product.

This is a classic case of the E2 elimination pathway outcompeting the SN2 substitution pathway. Follow this troubleshooting workflow to diagnose and resolve the issue.

G start High Alkene Side Products Detected check_base Step 1: Analyze Your Nucleophile/Base Is it strongly basic (e.g., RO⁻, OH⁻, t-BuO⁻)? start->check_base base_yes Action: Switch to a good nucleophile that is a weaker base. (e.g., N₃⁻, CN⁻, I⁻, RS⁻) check_base->base_yes Yes base_no Step 2: Check Reaction Temperature Is the temperature elevated? check_base->base_no No end_node Re-run experiment with modified conditions. base_yes->end_node temp_yes Action: Lower the reaction temperature. Run at or below room temperature if possible. base_no->temp_yes Yes temp_no Step 3: Evaluate the Solvent Are you using a polar protic solvent (e.g., ethanol, water)? base_no->temp_no No temp_yes->end_node solvent_yes Action: Switch to a polar aprotic solvent. (e.g., DMSO, DMF, Acetone) temp_no->solvent_yes Yes temp_no->end_node No (Consult further literature for specific cases) solvent_yes->end_node

Caption: Troubleshooting workflow for excessive elimination side products.

Data Presentation: Substitution vs. Elimination

While specific data for this compound is sparse, the product distribution for the analogous substrate, 2-bromobutane, provides a strong predictive model for the competition between SN2 and E2 pathways under various conditions.

SubstrateReagent (Base/Nucleophile)SolventTemp.% Substitution (SN2)% Elimination (E2)Major Alkene ProductReference
2-BromobutaneNaOEt (Strong Base)Ethanol55°C19%81%2-Butene (Zaitsev)[5]
Isopropyl BromideNaOH (Strong Base)Ethanol55°C21%79%Propene[1]
2-BromobutaneKOtBu (Strong, Bulky Base)t-BuOH25°CLowHigh1-Butene (Hofmann)[6]
2-BromobutaneNaI (Good Nucleophile)Acetone25°C>95%<5%-[7]

Reaction Pathways Visualization

The diagram below illustrates the direct competition between the SN2 and E2 mechanisms when this compound reacts with a species that is both a nucleophile and a base (Nu:/B:⁻).

G sub This compound p_sn2 Substitution Product p_e2 Elimination Products (1-Butene + 2-Butene) ts_sn2 [Transition State SN2]‡ sub->ts_sn2 Backside Attack (Favored by good Nu:⁻, weak B:, low temp)   ts_e2 [Transition State E2]‡ sub->ts_e2 β-Hydrogen Abstraction (Favored by strong B:, high temp)   reagent Nu:/B:⁻ reagent->sub Two Competing Pathways sub_sn2 SN2 Pathway (Substitution) ts_sn2->p_sn2 sub_e2 E2 Pathway (Elimination) ts_e2->p_e2

Caption: Competing SN2 (substitution) and E2 (elimination) reaction pathways.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of alkyl methanesulfonates.[8]

Materials:

  • sec-Butanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add sec-butanol (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Mesylation: Add methanesulfonyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or GC-MS until the starting alcohol is consumed.

  • Workup:

    • Quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

References

Technical Support Center: Purification of sec-Butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of sec-Butyl methanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthesis process. These can include:

  • Unreacted Starting Materials: Residual sec-butanol and methanesulfonyl chloride or methanesulfonic acid.

  • Byproducts: Di-sec-butyl ether, and polymeric materials.

  • Degradation Products: Methanesulfonic acid and sec-butanol from hydrolysis.

It is important to note that alkyl methanesulfonates are considered potentially genotoxic impurities (PGIs), making their removal critical in pharmaceutical applications.

Q2: What are the primary methods for purifying this compound?

A2: The primary laboratory-scale methods for purifying this compound are:

  • Vacuum Distillation: Effective for separating the product from non-volatile or significantly less volatile impurities.

  • Flash Column Chromatography: A versatile technique for separating the product from impurities with different polarities.

  • Aqueous Work-up: Washing the crude product with acidic and basic solutions to remove corresponding impurities.

  • Recrystallization: Applicable if the product is a solid at room temperature or can be crystallized from a suitable solvent at low temperatures. However, this compound is typically a liquid at room temperature.

Q3: Is this compound stable during purification?

A3: this compound can be susceptible to hydrolysis, especially in the presence of strong acids or bases at elevated temperatures, which would regenerate sec-butanol and methanesulfonic acid. Therefore, purification methods should be conducted under conditions that minimize degradation. Neutralizing the reaction mixture and performing extractions at or below room temperature is recommended.

Troubleshooting Guides

Troubleshooting Vacuum Distillation
Issue Possible Cause Solution
Bumping or Uncontrolled Boiling No boiling chips or inadequate stirring.Use a magnetic stir bar and stirrer for smooth boiling. Ensure a proper vacuum is established before heating.
Product Not Distilling at Expected Temperature Incorrect pressure reading or system leaks.Check all connections for leaks. Ensure the manometer is functioning correctly. The boiling point is highly dependent on the pressure.
Product Decomposes During Distillation Heating mantle temperature is too high.Use a heating bath (e.g., oil or water) for better temperature control. Do not exceed the recommended distillation temperature.
Poor Separation of Impurities Impurities have boiling points close to the product.Consider using a fractionating column to improve separation efficiency. Alternatively, use a different purification method like chromatography.
Troubleshooting Flash Column Chromatography
Issue Possible Cause Solution
Poor Separation of Product and Impurities Incorrect solvent system (eluent).Optimize the eluent system using Thin Layer Chromatography (TLC) first. The ideal Rf value for the product is typically between 0.2 and 0.4.
Product Elutes Too Quickly Eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent).
Product Does Not Elute or Moves Very Slowly Eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the proportion of the polar solvent).
Streaking or Tailing of the Product Band Sample is too concentrated or insoluble in the eluent. Acidic or basic impurities in the silica gel.Dissolve the sample in a minimal amount of a suitable solvent before loading. Consider adding a small amount of a neutralizing agent (e.g., triethylamine for basic compounds) to the eluent.
Cracking of the Silica Gel Bed Improper packing of the column.Pack the column carefully as a slurry to ensure a homogenous bed. Avoid letting the column run dry.

Experimental Protocols

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

A common method to assess the purity of this compound is by GC-MS.

Parameter Value
Column DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 220 °C
Injection Mode Pulsed split (e.g., 3:1)
Injection Volume 2 µL
Oven Program 80 °C (hold 2 min), then ramp to 200 °C at 16 °C/min
Carrier Gas Helium
MS Detector Electron Ionization (EI)

Note: This is a general protocol and may need to be optimized for your specific instrument and impurities of interest.

Purification by Vacuum Distillation

This compound has a reported boiling point of 61.4-61.5 °C at 0.5 Torr.

Procedure:

  • Assemble a vacuum distillation apparatus with a magnetic stirrer. Ensure all glassware is dry and free of cracks.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or an oil bath.

  • Collect the fraction that distills at the expected temperature and pressure.

  • Analyze the purity of the collected fraction by GC-MS.

Purification by Flash Column Chromatography (Analogous Procedure)

Materials:

  • Silica gel (230-400 mesh)

  • Solvents for eluent (e.g., hexane and ethyl acetate)

  • Crude this compound

Procedure:

  • Eluent Selection: Use TLC to determine a suitable eluent system. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The target Rf for this compound should be around 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity solvent, gradually increasing the polarity as needed. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Purity Confirmation: Analyze the final product by GC-MS and/or NMR.

Visualizing Purification Workflows

PurificationWorkflow cluster_pre_purification Pre-Purification cluster_purification_methods Purification Methods cluster_post_purification Post-Purification Crude Crude sec-Butyl Methanesulfonate Distillation Vacuum Distillation Crude->Distillation  Heat & Vacuum Chromatography Flash Column Chromatography Crude->Chromatography  Silica & Eluent Workup Aqueous Work-up Crude->Workup  Acid/Base Wash Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Chromatography->Analysis Workup->Distillation Workup->Chromatography PureProduct Pure sec-Butyl Methanesulfonate Analysis->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Impure Product Method Choose Purification Method Start->Method Distillation Vacuum Distillation Method->Distillation Volatile Product Chromatography Flash Chromatography Method->Chromatography Polarity Difference CheckPurity Analyze Purity (GC-MS) Distillation->CheckPurity Chromatography->CheckPurity Pure Product is Pure CheckPurity->Pure Yes NotPure Product is Not Pure CheckPurity->NotPure No TroubleshootDist Troubleshoot Distillation (Pressure, Temp, Leaks) NotPure->TroubleshootDist Used Distillation TroubleshootChrom Troubleshoot Chromatography (Eluent, Packing) NotPure->TroubleshootChrom Used Chromatography RePurify Re-purify or Choose Alternative Method TroubleshootDist->RePurify TroubleshootChrom->RePurify RePurify->Method

Caption: Troubleshooting logic for the purification of this compound.

troubleshooting incomplete mesylation of sec-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mesylation of sec-butanol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Incomplete Mesylation of sec-Butanol

The mesylation of secondary alcohols like sec-butanol can sometimes be challenging, leading to incomplete reactions or the formation of undesired side products. This guide addresses the most common issues encountered during this reaction.

FAQs and Troubleshooting Guides

Q1: My mesylation of sec-butanol is incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete mesylation is a common issue that can often be resolved by optimizing the reaction conditions. The primary factors to consider are the stoichiometry of the reagents, reaction temperature, and reaction time.

  • Reagent Stoichiometry: Ensure that methanesulfonyl chloride (MsCl) and the base are used in appropriate excess. A common protocol suggests using 1.2-1.5 equivalents of the base and 1.1-1.2 equivalents of MsCl relative to the alcohol.[1][2]

  • Reaction Temperature: The reaction is typically performed at low temperatures (0 °C to -10 °C) to minimize side reactions.[1][2] If the reaction is sluggish at 0 °C, allowing it to slowly warm to room temperature may help drive it to completion.[1]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). While some protocols suggest reaction times of up to 4 hours[1], others report complete conversion in as little as 15-30 minutes.[2]

Q2: I am observing a significant amount of sec-butyl chloride as a side product. How can I minimize its formation?

A2: The formation of sec-butyl chloride is a well-known side reaction in mesylations using methanesulfonyl chloride. This occurs when the chloride ion, a byproduct of the reaction, acts as a nucleophile and displaces the newly formed mesylate group.

  • Low Temperature: Maintaining a low reaction temperature (0 °C or below) is crucial to suppress the formation of the alkyl chloride.[3]

  • Choice of Reagent: Consider using methanesulfonic anhydride ((MeSO₂)₂O) instead of methanesulfonyl chloride. This eliminates the chloride ion from the reaction mixture, thereby preventing the formation of the alkyl chloride byproduct.

  • Solvent Choice: While dichloromethane (DCM) is a common solvent, exploring less polar solvents might be beneficial in some cases to reduce the propensity for SN1-type reactions that can lead to the chloride product.

Q3: What is the best work-up procedure to isolate the sec-butyl mesylate?

A3: A standard aqueous work-up is typically employed to isolate the product.

  • Quench the reaction by adding cold water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with cold 10% HCl, saturated sodium bicarbonate solution, and finally with brine.[2]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.[1][4]

The crude mesylate is often used in the next step without further purification, as it can be unstable.[4] If purification is necessary, flash column chromatography on silica gel can be performed, but care should be taken as the mesylate can be sensitive to silica gel.

Q4: My reaction is showing racemization of the sec-butanol stereocenter. How can I prevent this?

A4: Racemization can occur if the reaction proceeds through an SN1-like pathway, which involves the formation of a planar carbocation intermediate. For a secondary alcohol like sec-butanol, this is a possibility.

  • Reaction Conditions: Employing conditions that favor an SN2-type mechanism will help retain the stereochemistry. This includes using a non-polar solvent and ensuring the reaction is run at a low temperature.

  • Base Selection: The choice of base can influence the reaction mechanism. Pyridine or triethylamine are commonly used.[1]

Data Presentation

The following tables summarize typical reaction conditions for the mesylation of alcohols.

Table 1: Reagent Stoichiometry

ReagentMolar Equivalents (Protocol 1)Molar Equivalents (Protocol 2)
sec-Butanol1.01.0
Triethylamine (TEA)1.51.5
Methanesulfonyl Chloride (MsCl)1.21.1

Data sourced from Organic Synthesis[1] and Synthesis of Methanesulfonate Esters[2].

Table 2: Reaction Parameters

ParameterCondition (Protocol 1)Condition (Protocol 2)
SolventDichloromethane (DCM)Dichloromethane (DCM)
Temperature0 °C0 °C to -10 °C
Reaction Time4 hours (or until completion by TLC)15-30 minutes
Reported Yield->95% esterification

Data sourced from Organic Synthesis[1] and Synthesis of Methanesulfonate Esters[2].

Experimental Protocols

Detailed Methodology for Mesylation of sec-Butanol (Protocol based on cited literature[1][2])

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sec-butanol (1.0 eq.).

  • Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.2 M solution). Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq.) to the stirred solution.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (1.1-1.2 eq.) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30 minutes to 4 hours.

  • Work-up:

    • Once the reaction is complete, quench it by adding cold water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with cold 10% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude sec-butyl mesylate.

Visualizations

experimental_workflow Experimental Workflow for Mesylation of sec-Butanol cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_product 4. Product prep Dissolve sec-Butanol (1 eq.) in anhydrous DCM cool Cool to 0 °C prep->cool add_base Add Triethylamine (1.5 eq.) cool->add_base add_mscl Add MsCl (1.1-1.2 eq.) dropwise add_base->add_mscl stir Stir at 0 °C and monitor by TLC add_mscl->stir quench Quench with cold water stir->quench extract Separate layers and wash organic phase (10% HCl, sat. NaHCO₃, brine) quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Filter and concentrate dry->concentrate product Crude sec-butyl mesylate concentrate->product

Caption: Workflow for the mesylation of sec-butanol.

troubleshooting_logic Troubleshooting Logic for Incomplete Mesylation cluster_solutions Troubleshooting Logic for Incomplete Mesylation cluster_remedies Troubleshooting Logic for Incomplete Mesylation start Incomplete Reaction? check_reagents Verify reagent stoichiometry (1.1-1.2 eq. MsCl, 1.5 eq. base) start->check_reagents Yes check_temp Ensure reaction is at 0 °C or below start->check_temp Yes increase_time Increase reaction time and monitor by TLC start->increase_time Yes check_side_product Check for sec-butyl chloride formation by NMR/GC-MS check_reagents->check_side_product check_temp->check_side_product increase_time->check_side_product use_anhydride Consider using methanesulfonic anhydride check_side_product->use_anhydride Chloride present change_solvent Try a less polar solvent check_side_product->change_solvent Chloride present

Caption: Troubleshooting decision tree for incomplete mesylation.

References

Technical Support Center: Purification of sec-Butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of sec-butyl methanesulfonate by column chromatography. This document includes detailed troubleshooting guides, frequently asked questions (FAQs), a complete experimental protocol, and quantitative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be decomposing on the silica gel column. What is happening and how can I prevent it?

A1: this compound is a secondary sulfonate ester, which can be susceptible to hydrolysis under acidic conditions. Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface, which can catalyze the decomposition of your compound into sec-butanol and methanesulfonic acid.

To prevent this, you should use deactivated (neutralized) silica gel. You can achieve this by:

  • Method A: Triethylamine Neutralization: Prepare a slurry of your silica gel in the chosen eluent system containing 1-3% triethylamine. Pack the column with this slurry and flush with one to two column volumes of the same solvent mixture before loading your sample.

  • Method B: Water Deactivation: Add a specific percentage of water (e.g., 5-10% by weight) to the dry silica gel. Mix thoroughly until the powder is free-flowing and allow it to equilibrate for several hours in a sealed container before packing the column.

Q2: I am observing significant peak tailing in my collected fractions. What could be the cause?

A2: Peak tailing for a compound like this compound is often caused by strong interactions with the stationary phase. The slightly polar sulfonate group can interact with the acidic silanol groups on the silica surface, leading to slow and uneven elution. Using deactivated silica gel, as mentioned in Q1, is the primary solution to this issue. Additionally, ensuring a consistent and optimal flow rate can help minimize tailing.

Q3: My compound is not eluting from the column, even with a highly polar solvent system. What should I do?

A3: If your compound is not eluting, it may have irreversibly adsorbed to the silica gel, possibly due to decomposition. It is crucial to first confirm the stability of your compound on silica gel using a 2D TLC test. To do this, spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears or the original spot streaks towards the baseline, your compound is likely unstable on silica. If the compound is stable, the issue might be an inappropriate solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, might be necessary.

Q4: What are the common impurities I should expect when synthesizing this compound, and how do I separate them?

A4: The most common impurities from the synthesis of this compound (from sec-butanol and methanesulfonyl chloride) are unreacted sec-butanol and triethylamine hydrochloride (if triethylamine is used as a base).

  • sec-Butanol: This is more polar than the product and will have a lower Rf value. It should elute from the column much later than your desired product.

  • Triethylamine Hydrochloride: This is a salt and is typically removed during the aqueous work-up before chromatography. If it persists, it will remain at the baseline of the TLC and will not elute with typical organic solvents.

Q5: Are there alternatives to silica gel for purifying acid-sensitive compounds like this compound?

A5: Yes, if deactivating silica gel is not sufficient, you can consider alternative stationary phases:

  • Alumina (Neutral or Basic): Alumina is a good alternative for acid-sensitive compounds. Basic alumina is particularly useful for purifying compounds that are sensitive to acid-catalyzed hydrolysis.

  • Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be used for the purification of some sensitive compounds.

  • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can be an effective method for purifying polar or sensitive compounds.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Recovery of Product 1. Decomposition on acidic silica gel.2. Compound is too polar and has not eluted.3. Compound is very non-polar and eluted with the solvent front.1. Use deactivated silica gel (pre-treated with triethylamine or water).2. Check for compound stability with a 2D TLC. If stable, increase the polarity of the eluent.3. Check the first few fractions collected. Use a less polar eluent system.
Poor Separation of Product and Impurities 1. Inappropriate eluent system.2. Column was overloaded with the crude sample.3. Column was packed improperly.1. Optimize the solvent system using TLC to achieve a good separation of spots (ΔRf > 0.2).2. Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample).3. Ensure the column is packed evenly without any cracks or channels.
Streaking or Tailing of the Product Spot on TLC/Column 1. Strong interaction with acidic silica gel.2. Compound is not fully soluble in the eluent.3. Sample was loaded in too much solvent.1. Use deactivated silica gel.2. Choose a solvent system in which your compound is readily soluble.3. Load the sample in the minimum amount of solvent possible, or perform a dry-loading technique.
Product Elutes as a Broad Band 1. Diffusion on the column due to slow flow rate.2. Column is too wide for the amount of sample.1. Increase the flow rate by applying gentle pressure (flash chromatography).2. Use a narrower column for the given sample size.

Quantitative Data Summary

The following table provides estimated TLC and column chromatography data for this compound and potential impurities. The optimal eluent system should be determined experimentally by TLC analysis before performing column chromatography. A common starting point for sulfonate esters is a mixture of hexanes and ethyl acetate.

Compound Structure Expected Rf Value (20% EtOAc in Hexanes) Elution Order Notes
This compoundCH₃SO₂(OCH(CH₃)CH₂CH₃)~ 0.4 - 0.51The target compound, moderately polar.
sec-ButanolCH₃CH₂CH(OH)CH₃~ 0.1 - 0.22A more polar starting material/hydrolysis byproduct. Will elute after the product.
Methanesulfonyl ChlorideCH₃SO₂Cl~ 0.6 - 0.7Potentially with productA reactive starting material, should be quenched during work-up.
Triethylamine(CH₃CH₂)₃N~ 0.1 (streaking)3Basic, will interact strongly with silica unless deactivated.

Experimental Protocol: Purification of this compound

This protocol outlines the purification of this compound using flash column chromatography on deactivated silica gel.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Collection tubes or flasks

  • Compressed air or nitrogen source for flash chromatography

  • Rotary evaporator

2. Preparation of Deactivated Silica Gel and Eluent:

  • Eluent Preparation: Prepare a stock solution of 20% ethyl acetate in hexanes containing 1% triethylamine. For example, to make 1 L of eluent, combine 790 mL of hexanes, 200 mL of ethyl acetate, and 10 mL of triethylamine.

  • Silica Gel Slurry: In a beaker, add the required amount of silica gel (e.g., 50 g for 1 g of crude product). Add the prepared eluent and stir to create a uniform slurry.

3. Packing the Column:

  • Secure the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.

  • Open the stopcock and allow some solvent to drain, compacting the silica bed. Add more eluent as needed, ensuring the silica bed does not run dry.

  • Once the silica is packed, add a protective layer of sand on top.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Open the stopcock and allow the sample to absorb onto the silica, again ensuring the top of the column does not run dry.

  • Wash the sides of the column with a small amount of eluent to transfer all of the sample onto the silica bed.

5. Elution and Fraction Collection:

  • Fill the column with the eluent.

  • Apply gentle pressure to the top of the column using compressed air or nitrogen to achieve a steady flow rate (approximately 2 inches/minute).

  • Begin collecting fractions in test tubes or flasks.

  • Monitor the progress of the separation by TLC analysis of the collected fractions.

6. Analysis and Product Isolation:

  • Spot the collected fractions on a TLC plate alongside a sample of the crude material.

  • Visualize the spots using a UV lamp and/or a potassium permanganate stain.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visual Workflow and Troubleshooting Logic

G Troubleshooting Workflow for this compound Purification cluster_prep Preparation & Initial Analysis cluster_problem Problem Identification cluster_solution Solution & Execution cluster_outcome Outcome Analysis start Start: Crude sec-Butyl Methanesulfonate tlc Run TLC with 1% TEA in Eluent (e.g., 20% EtOAc/Hexanes) start->tlc check_spots Are spots well-separated and not streaking? tlc->check_spots run_column Run column with deactivated silica gel check_spots->run_column Yes optimize_eluent Optimize eluent system (adjust polarity) check_spots->optimize_eluent No (Poor Separation) check_stability Check stability (2D TLC). If unstable, consider alternative stationary phase (Alumina). check_spots->check_stability No (Streaking/Decomposition) analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions optimize_eluent->tlc Re-evaluate check_stability->run_column If stable combine_pure Combine Pure Fractions analyze_fractions->combine_pure troubleshoot Low yield or impure? Return to Troubleshooting Guide analyze_fractions->troubleshoot Problem Detected final_product Purified Product combine_pure->final_product

Caption: Troubleshooting workflow for the purification of this compound.

Technical Support Center: Managing Temperature Control in sec-Butyl Methanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on effectively managing temperature control during the synthesis of sec-butyl methanesulfonate. Precise temperature management is critical for ensuring reaction safety, maximizing product yield, and maintaining high purity.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing a rapid, unexpected temperature increase after adding methanesulfonyl chloride. What is happening and what should I do?

A1: You are likely experiencing an exothermic reaction. The reaction between an alcohol (sec-butanol) and methanesulfonyl chloride is highly exothermic, releasing a significant amount of heat. A rapid temperature spike indicates that the rate of heat generation is exceeding the capacity of your cooling system.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of methanesulfonyl chloride.

  • Enhance Cooling: Ensure your cooling bath is at the target temperature and functioning efficiently. If necessary, add more cooling agent (e.g., ice, dry ice) to the bath.

  • Increase Stirring: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling bath.

Preventative Measures:

  • Slow, Controlled Addition: Add the methanesulfonyl chloride dropwise or via a syringe pump over an extended period.

  • Adequate Cooling: Use a cooling bath (e.g., ice-water or ice-salt) maintained at a low temperature (0 °C is common) before starting the addition.

  • Pre-chilled Reagents: Consider pre-chilling the sec-butanol solution before adding the methanesulfonyl chloride.

Q2: What is the optimal temperature range for the synthesis of this compound?

A2: The optimal temperature range involves an initial low temperature for the addition of methanesulfonyl chloride, followed by a gradual warming.

  • Addition Phase: The reaction is typically initiated at a low temperature, commonly 0 °C , to control the initial exotherm.

  • Reaction Phase: After the addition is complete, the reaction may be stirred at 0 °C for a period or allowed to slowly warm to room temperature to ensure completion. Some procedures for similar alkyl methanesulfonates suggest maintaining a temperature of 10-15 °C throughout the reaction.[1]

Monitoring the reaction by a suitable technique (e.g., TLC, GC, NMR) is the best way to determine the ideal reaction time at a given temperature.

Q3: I have a low yield of this compound. Could the reaction temperature be the cause?

A3: Yes, incorrect temperature control can lead to low yields.

  • Temperature Too Low: If the temperature is maintained too low for an insufficient duration after the initial addition, the reaction may not go to completion.

  • Temperature Too High: Elevated temperatures can promote the formation of side products, consuming the starting materials and reducing the yield of the desired ester. One common side product is the corresponding alkyl chloride.

Troubleshooting Low Yield:

  • Verify Reaction Completion: Use TLC or another analytical method to confirm that the starting alcohol has been consumed.

  • Optimize Reaction Time and Temperature: If the reaction is incomplete, consider extending the reaction time at a low temperature or allowing it to warm to room temperature for a period.

  • Re-evaluate Stoichiometry: Ensure the correct molar ratios of reagents are being used.

Q4: My final product is impure. What are the likely temperature-related side products?

A4: The primary temperature-related impurity is often the corresponding alkyl chloride (sec-butyl chloride). The chloride ion generated from methanesulfonyl chloride can act as a nucleophile and displace the mesylate group, particularly at higher temperatures. This is a known side reaction in the mesylation of secondary alcohols.

Minimizing Impurity Formation:

  • Maintain Low Temperatures: Strictly maintain low temperatures (0-5 °C) during and after the addition of methanesulfonyl chloride.

  • Use of Alternative Reagents: In some cases where chloride formation is a significant issue, methanesulfonic anhydride can be used instead of methanesulfonyl chloride, as it does not produce chloride ions as a byproduct.[2]

  • Prompt Work-up: Once the reaction is complete, proceed with the work-up to quench the reaction and remove any unreacted reagents.

Data Presentation

Table 1: Typical Reaction Conditions for Mesylation of Alcohols

ParameterRecommended ConditionRationale
Initial Temperature 0 °CTo control the initial exothermic reaction upon addition of methanesulfonyl chloride.[3]
Addition Rate Slow, dropwise (e.g., via syringe pump)To maintain a low concentration of the electrophile and control heat generation.[3]
Reaction Temperature 0 °C to Room TemperatureTo allow the reaction to proceed to completion after the initial exotherm is controlled.
Alternative Maintained Temperature 10-15 °CProvides a balance between reaction rate and minimizing side reactions.[1]

Table 2: Troubleshooting Guide for Temperature-Related Issues

IssuePotential CauseRecommended Action
Reaction Runaway (Rapid Temperature Spike) Reaction is too exothermic for the cooling capacity.Stop reagent addition immediately, enhance cooling, and ensure vigorous stirring.
Low Product Yield Incomplete reaction due to low temperature or insufficient time.Monitor reaction progress (e.g., TLC); consider longer reaction times or gradual warming.
Side reactions due to high temperature.Maintain strict low-temperature control; consider alternative sulfonating agents.
Product Contaminated with sec-Butyl Chloride High reaction temperature promoting nucleophilic attack by chloride.Maintain low temperatures throughout the reaction; use methanesulfonic anhydride if the problem persists.[2]

Experimental Protocols

Key Experiment: Synthesis of this compound with Controlled Temperature

This protocol is a general guide based on typical procedures for the mesylation of secondary alcohols.

Materials:

  • sec-Butanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine as a base

  • Anhydrous Dichloromethane (DCM) as a solvent

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Dropping funnel or syringe pump

  • Ice-water bath

Procedure:

  • Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen).

  • Initial Cooling: Place the flask in an ice-water bath and allow it to cool to 0 °C.

  • Reagent Preparation: In the flask, dissolve sec-butanol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.[3]

  • Slow Addition of MsCl: Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes.[3]

  • Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. Ensure the temperature does not rise above 5 °C. Adjust the addition rate as necessary to maintain this temperature.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for 2-4 hours, or allow it to slowly warm to room temperature while monitoring the progress by TLC.[3]

  • Quenching: Once the reaction is complete, slowly add cold water or a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Work-up: Proceed with the standard aqueous work-up and purification steps.

Visualizations

Temperature_Troubleshooting_Workflow start Start Reaction Setup add_mscl Begin Slow Addition of MsCl at 0°C start->add_mscl monitor_temp Monitor Temperature add_mscl->monitor_temp temp_ok Temperature Stable (< 5°C)? monitor_temp->temp_ok Yes temp_high Temperature Spike! monitor_temp->temp_high No continue_addition Continue Addition temp_ok->continue_addition corrective_action 1. Stop Addition 2. Enhance Cooling 3. Increase Stirring temp_high->corrective_action corrective_action->monitor_temp continue_addition->add_mscl More MsCl to add reaction_complete Addition Complete, Stir at 0°C continue_addition->reaction_complete Addition Finished workup Proceed to Workup reaction_complete->workup

Caption: Troubleshooting workflow for managing temperature during methanesulfonyl chloride addition.

Temperature_Outcome_Relationship cluster_temp Reaction Temperature cluster_outcome Primary Outcomes low_temp Low Temperature (0-5°C) high_yield High Yield & Purity low_temp->high_yield Favors high_temp High Temperature (> 20°C) side_products Side Products (e.g., sec-butyl chloride) high_temp->side_products Promotes low_yield Low Yield/ Incomplete Reaction side_products->low_yield Leads to

Caption: Relationship between reaction temperature and product outcomes in this compound synthesis.

References

preventing elimination side reactions with sec-butyl mesylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with sec-butyl mesylate, with a focus on preventing undesired elimination side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is sec-butyl mesylate prone to elimination reactions?

As a secondary alkyl mesylate, sec-butyl mesylate is susceptible to both bimolecular substitution (SN2) and bimolecular elimination (E2) reactions. The mesylate group (-OMs) is an excellent leaving group, making the molecule reactive.[1] The secondary nature of the substrate means that the electrophilic carbon is more sterically hindered than a primary carbon, which can slow down the SN2 pathway and allow the competing E2 pathway to become significant.[2]

Q2: What is the primary side reaction I should be concerned about?

The primary side reaction is E2 elimination, where a base abstracts a proton from a carbon adjacent to the carbon bearing the mesylate group, resulting in the formation of an alkene (e.g., 1-butene or 2-butene). This reaction pathway competes directly with the desired SN2 substitution.[3][4]

Q3: How do I favor the desired SN2 substitution over E2 elimination?

To favor the SN2 pathway, you need to carefully select your reaction conditions. The key is to maximize the rate of substitution while minimizing the rate of elimination. This can be achieved by:

  • Using a good nucleophile that is a weak base. [3]

  • Choosing an appropriate solvent. [5][6][7]

  • Controlling the reaction temperature. [8]

  • Considering the steric properties of your nucleophile.

Troubleshooting Guides

Issue 1: Low yield of the substitution product and formation of significant alkene byproducts.

Symptoms:

  • NMR or GC-MS analysis shows the presence of 1-butene and/or 2-butene.

  • The isolated yield of the desired substitution product is lower than expected.

Possible Causes & Solutions:

Cause Explanation Solution
Nucleophile is too basic Strongly basic nucleophiles (e.g., hydroxides, alkoxides like methoxide or ethoxide) will preferentially act as a base, abstracting a proton and promoting the E2 pathway.[3][9]Switch to a nucleophile that is known to be weakly basic but highly nucleophilic. Examples include azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).[3]
High Reaction Temperature Elimination reactions have a higher activation energy than substitution reactions but are favored by entropy. Increasing the temperature provides the energy to overcome this barrier and significantly increases the rate of elimination.[8][10]Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, starting at 0 °C or room temperature is recommended.
Inappropriate Solvent Choice Polar protic solvents (e.g., water, ethanol, methanol) can solvate and stabilize the nucleophile through hydrogen bonding, reducing its nucleophilicity and favoring elimination.[7][11]Use a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents dissolve the nucleophile but do not solvate the anion as strongly, leaving it "naked" and more reactive for the SN2 attack.[5][6][7]
Sterically Hindered Nucleophile A bulky nucleophile may have difficulty accessing the electrophilic carbon for a backside attack (SN2), making it more likely to act as a base and abstract a less hindered proton at the periphery of the molecule (E2).[9][12]If possible, choose a less sterically hindered nucleophile. If a bulky nucleophile is required, be aware that elimination is a likely side reaction and optimize other parameters (temperature, solvent) accordingly.

Data Presentation: Substitution vs. Elimination

Table 1: Influence of Reagents and Conditions on SN2 vs. E2 Pathways for Secondary Substrates

FactorCondition Favoring SN2Condition Favoring E2Rationale
Nucleophile/Base Good nucleophile, weak base (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻)[3]Strong, sterically unhindered base (e.g., OH⁻, CH₃O⁻) or a strong, bulky base (e.g., K⁺⁻OᵗBu)[9][12]Weak bases are less likely to abstract a proton. Strong and/or bulky bases favor proton abstraction.[9]
Solvent Polar Aprotic (e.g., Acetone, DMSO, DMF)[6][7]Polar Protic (e.g., Ethanol, Water) or the solvent for the base (e.g., ethanol for ethoxide)Aprotic solvents enhance nucleophilicity.[11] Protic solvents can solvate the nucleophile, reducing its strength.
Temperature Lower Temperature (e.g., 0-25 °C)Higher Temperature (e.g., >50 °C, reflux)[8]Elimination is entropically favored and has a higher activation energy, thus its rate increases more significantly with heat.[8][10]

Table 2: Representative Quantitative Data for Secondary Alkyl Halides

This data is for secondary alkyl halides, which are analogous to sec-butyl mesylate in their reactivity towards substitution and elimination.

SubstrateNucleophile/BaseSolventTemp. (°C)% SN2 Product% E2 ProductReference
Isopropyl bromideNaOHEthanol5521%79%Solomons (12th Ed.) as cited in[3]
Isopropyl bromideNaOCH₃DMSO-3%97%[3]
2-BromobutaneNaOEtEthanol2542%58%[8]

Experimental Protocols

Key Experiment: General Protocol for SN2 Reaction with sec-Butyl Mesylate to Minimize Elimination

This protocol provides a generalized methodology for substituting the mesylate group on sec-butyl mesylate with a weakly basic, strong nucleophile like sodium azide.

Objective: To maximize the yield of 2-azidobutane while minimizing the formation of butene isomers.

Materials:

  • sec-Butyl mesylate

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation: Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried.

  • Reagent Addition: To the flask, add sodium azide (1.2 to 1.5 molar equivalents relative to the sec-butyl mesylate). Add anhydrous DMF to the flask to create a solution or slurry.

  • Reaction Initiation: Begin stirring the mixture. Add sec-butyl mesylate (1.0 equivalent) to the flask dropwise at room temperature (approx. 20-25 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically stirred at room temperature for 12-24 hours. Note: Avoid heating the reaction unless absolutely necessary, as this will promote the E2 side reaction.[8]

  • Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and finally brine. This removes residual DMF and other water-soluble impurities.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography or distillation to obtain the pure 2-azidobutane.

Visualizations

Below are diagrams illustrating the key relationships and workflows described.

G sub sec-Butyl Mesylate ts_sn2 SN2 Transition State sub->ts_sn2 ts_e2 E2 Transition State sub->ts_e2 nuc Nucleophile (Nu⁻) nuc->ts_sn2 base Base (B⁻) base->ts_e2 prod_sn2 Substitution Product (R-Nu) ts_sn2->prod_sn2 prod_e2 Elimination Product (Alkene) ts_e2->prod_e2

Caption: Competing SN2 and E2 pathways for sec-butyl mesylate.

G start Start: sec-Butyl Mesylate step1 Select Nucleophile: Good Nucleophile & Weak Base (e.g., N₃⁻, CN⁻, RS⁻) start->step1 step2 Select Solvent: Polar Aprotic (e.g., DMSO, DMF) step1->step2 step3 Control Temperature: Low Temperature (0-25°C) step2->step3 step4 Run Reaction & Monitor step3->step4 end Result: Maximized Substitution Product step4->end

References

Technical Support Center: Work-up Procedures for sec-Butyl Methanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving sec-butyl methanesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a work-up in the context of a this compound reaction?

A work-up is the series of steps performed after a chemical reaction to isolate and purify the desired product. For reactions involving this compound, this typically involves quenching the reaction, removing unreacted reagents and byproducts, and extracting the product into an organic solvent.

Q2: Is this compound stable during a standard aqueous work-up?

Yes, mesylates like this compound are generally stable to standard aqueous work-up conditions.[1] They are less polar than the corresponding alcohol starting material and will preferentially partition into the organic layer during extraction.[1] However, prolonged exposure to strongly acidic or basic conditions, or excessive heating, should be avoided as it can potentially lead to elimination or substitution side reactions.[2]

Q3: What are the common byproducts in a reaction to synthesize this compound, and how are they removed?

When synthesizing this compound from sec-butanol and methanesulfonyl chloride in the presence of a tertiary amine base (like triethylamine), the primary byproduct is a trialkylammonium hydrochloride salt (e.g., triethylamine hydrochloride).[3][4] This salt is highly soluble in water and is typically removed by washing the organic layer with water or a dilute acid solution.[3] Another potential side product is the corresponding alkyl chloride, though this is less common with methanesulfonyl chloride compared to other sulfonyl chlorides.[5]

Q4: How do I remove unreacted methanesulfonyl chloride from the reaction mixture?

Excess methanesulfonyl chloride is reactive towards water and can be quenched by washing the reaction mixture with water. This will hydrolyze it to methanesulfonic acid, which is water-soluble and can be extracted into the aqueous layer.[6]

Q5: What is the best way to quench the reaction?

For reactions where this compound is synthesized, quenching is typically achieved by adding water to the reaction mixture.[7][8] If the reaction involves other sensitive reagents, a milder quench with a saturated aqueous solution of ammonium chloride may be used. For reactions using pyrophoric reagents, a sequential quench with a less reactive alcohol like isopropanol, followed by methanol and then water, is recommended.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Emulsion formation during extraction - High concentration of salts or polar byproducts. - Presence of detergents or other surfactants.- Break the emulsion: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[9][10] - Dilution: Dilute the organic layer with more solvent.[11] - Filtration: Filter the entire mixture through a pad of Celite®.[11] - Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
Product is lost during aqueous washes - The product has some water solubility. - The product is sensitive to the pH of the wash.- Back-extraction: Extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product. - Use of Brine: Wash with brine to decrease the solubility of the organic product in the aqueous layer ("salting out").[9] - pH control: Ensure the pH of the aqueous wash is appropriate for your product's stability. Test the stability of your compound to the wash conditions on a small scale first.
Triethylamine hydrochloride precipitates during extraction - The salt has limited solubility in the aqueous and organic layers.- Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to ensure all the triethylamine is protonated and partitioned into the aqueous layer.[3] - Filtration: If the reaction was performed in a solvent where the salt is insoluble (e.g., THF, diethyl ether), it can be removed by filtration before the aqueous work-up.[3][12]
Low yield of this compound - Incomplete reaction. - Decomposition during work-up. - Mechanical loss during transfers.- Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the work-up.[7] - Mild Conditions: Perform the work-up at room temperature or below to minimize decomposition.[13] - Careful Technique: Ensure careful separation of layers and complete transfers to minimize loss of product.
Presence of elimination byproduct (butene) - Use of a strong, sterically hindered base. - Elevated reaction or work-up temperature.- Use a non-hindered base: Triethylamine is generally preferred over more hindered bases like diisopropylethylamine (DIPEA) for secondary alcohols. - Maintain low temperatures: Run the reaction and work-up at 0 °C or room temperature.[2]

Experimental Protocols

Protocol 1: Synthesis and Work-up of this compound

This protocol describes the synthesis of this compound from sec-butanol and methanesulfonyl chloride, followed by a standard aqueous work-up.

Materials:

  • sec-Butanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve sec-butanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Add triethylamine (1.5 eq) to the solution.

  • Mesylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 1-4 hours).

  • Quenching: Quench the reaction by adding deionized water.

  • Extraction and Washes: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl to remove excess triethylamine.

      • Saturated aqueous NaHCO₃ to neutralize any remaining acid.

      • Brine to remove dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude this compound.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary. A typical mobile phase would be a mixture of hexane and ethyl acetate.

Quantitative Data Summary

The following table summarizes typical yields for the mesylation of secondary alcohols using different work-up procedures.

Starting AlcoholBaseWork-up ProcedureYield (%)Purity (%)Reference
(S)-Alaninol (Boc protected)TriethylamineAqueous washes (Water, Brine)>95>98--INVALID-LINK--
Phenylglycinol (Phthalic anhydride protected)TriethylamineAqueous washes (Water, Brine)92>97--INVALID-LINK--
4-(1-hydroxyethyl)piperidine-1-carboxylate (tert-butyl ester)TriethylamineAqueous washes (0.1M HCl, NaHCO₃, Water, Brine)Not specifiedNot specified--INVALID-LINK--
n-ButanolPyridineQuench with Methanol, then aqueous washes (1M HCl, NaHCO₃, Brine)92>98 (after chromatography)--INVALID-LINK--

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Dissolve sec-Butanol and TEA in DCM add_mscl Add MsCl at 0 °C start->add_mscl react Stir at RT, Monitor by TLC add_mscl->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash_hcl Wash with 1M HCl extract->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate purify Column Chromatography (Optional) concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_emulsion_solutions Emulsion Troubleshooting cluster_precipitate_solutions Precipitate Troubleshooting start Start Work-up: Add Aqueous Solution emulsion Emulsion Forms? start->emulsion precipitate Precipitate Forms? emulsion->precipitate No add_brine Add Brine emulsion->add_brine Yes good_separation Good Layer Separation precipitate->good_separation No wash_acid Wash with Dilute Acid precipitate->wash_acid Yes (Amine Salt) dilute Dilute Organic Layer filter_celite Filter through Celite filter_celite->good_separation filter_solid Filter Precipitate filter_solid->good_separation

Caption: Decision tree for troubleshooting common work-up issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of sec-Butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of sec-Butyl methanesulfonate, a potential genotoxic impurity (GTI). The selection of an appropriate analytical method is critical for ensuring the safety and quality of active pharmaceutical ingredients (APIs). This document outlines the performance of common analytical techniques, supported by experimental data from related alkyl methanesulfonates, to aid in method selection and development.

Introduction

This compound is an alkyl sulfonate that is considered a potential genotoxic impurity. Due to their ability to alkylate DNA, controlling the levels of such impurities in APIs is a critical regulatory requirement. Analytical methods for GTIs must be highly sensitive and selective to detect and quantify these impurities at trace levels, often in the parts per million (ppm) range relative to the API. The most common and effective techniques for the analysis of alkyl methanesulfonates are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For compounds lacking a UV chromophore, like this compound, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be employed following a derivatization step.

Comparison of Analytical Methods

The choice of analytical technique depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for volatile and semi-volatile compounds. It offers high separation efficiency and sensitive detection with mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Ideal for non-volatile or thermally labile compounds. It provides excellent sensitivity and selectivity, especially in complex matrices, by utilizing specific precursor-to-product ion transitions.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) with Derivatization: A viable alternative when GC-MS or LC-MS/MS are not available. Since alkyl methanesulfonates lack a UV chromophore, a derivatization step is necessary to introduce a UV-active moiety, enabling detection.

The following table summarizes the performance of these methods based on data reported for analogous alkyl methanesulfonates.

ParameterGC-MSLC-MS/MSHPLC-UV (with Derivatization)
Limit of Detection (LOD) 0.02 - 0.13 ppm[1][2]0.3 µg/g (ppm)[3]~0.03 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.38 ppm[1][2]0.4 µg/g (ppm)[3]~0.10 µg/mL
Linearity (R²) > 0.99[1]> 0.999[3]> 0.99
Accuracy (% Recovery) 97.1 - 107.1%[1]80 - 120%[3]87.5 - 102.1%
Sample Preparation Liquid-liquid extractionDirect injection or simple dilutionDerivatization, liquid-liquid extraction
Throughput ModerateHighLow to Moderate
Instrumentation Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for other alkyl methanesulfonates and can be adapted for this compound.

This method is suitable for the direct analysis of volatile and semi-volatile impurities like this compound.

a. Sample Preparation:

  • Accurately weigh approximately 1000 mg of the API into a 20 mL centrifuge tube.

  • Add 2 mL of a suitable non-polar solvent (e.g., n-hexane).[1]

  • Vortex the sample for 2 minutes.

  • Centrifuge the sample to separate the solid API from the solvent.[1]

  • Carefully transfer the supernatant into a GC vial for analysis.

b. Chromatographic Conditions:

  • Column: DB-WAX (30 m x 0.53 mm, 1.0 µm) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[1]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.[1]

    • Ramp: Increase temperature at 10°C/min to 200°C.[1]

    • Final hold: Hold at 200°C for 16 minutes.[1]

  • Injector: Splitless mode at 220°C.[1]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The specific ions for this compound would need to be determined.

LC-MS/MS offers high sensitivity and is particularly useful for trace-level quantification in complex matrices.

a. Sample Preparation:

  • Accurately weigh the API sample.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 5-10 mg/mL.

  • If necessary, centrifuge or filter the sample to remove any undissolved particulates.

  • Transfer the clear solution to an LC vial.

b. Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3] Specific precursor-product ion transitions for this compound would need to be optimized.

This method requires a chemical reaction to attach a UV-absorbing molecule to the analyte.

a. Sample Preparation and Derivatization:

  • Accurately weigh the API sample.

  • Dissolve the sample in a suitable solvent.

  • Add a derivatizing agent. For alkyl methanesulfonates, reagents like sodium dibenzyldithiocarbamate or 2-thionaphthol can be used.[4]

  • The reaction may require heating and/or pH adjustment to proceed to completion.

  • After the reaction, the derivatized sample may need an extraction step to remove excess reagent and by-products.

  • The final extract is then dissolved in a suitable solvent for HPLC analysis.

b. Chromatographic Conditions:

  • Column: A standard C18 column.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Detector: UV detector set to the wavelength of maximum absorbance of the derivatized product.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes, the following diagrams are provided.

General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing weigh Weigh API dissolve Dissolve in Solvent weigh->dissolve extract Extract/Derivatize dissolve->extract gcms GC-MS extract->gcms lcmsms LC-MS/MS extract->lcmsms hplcuv HPLC-UV extract->hplcuv integrate Peak Integration gcms->integrate lcmsms->integrate hplcuv->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report report quantify->report Final Report Method Selection Logic start Analyte: sec-Butyl Methanesulfonate volatile Is the analyte volatile & thermally stable? start->volatile sensitivity High sensitivity required? volatile->sensitivity No gcms Use GC-MS volatile->gcms Yes instrument LC-MS/MS available? sensitivity->instrument No lcmsms Use LC-MS/MS sensitivity->lcmsms Yes instrument->lcmsms Yes hplcuv Use HPLC-UV with Derivatization instrument->hplcuv No

References

A Comparative Guide to HPLC and GC-MS Analysis for Sec-Butyl Methanesulfonate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. Sec-butyl methanesulfonate, an alkylating agent, often requires rigorous purity analysis to detect and quantify potential impurities, particularly genotoxic ones. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound purity, supported by experimental data and detailed methodologies.

Introduction to Analytical Challenges

This compound, like other alkyl methanesulfonates, presents a unique analytical challenge for HPLC with ultraviolet (UV) detection due to its lack of a chromophore. This inherent property makes direct detection by UV spectrophotometry difficult. Consequently, derivatization is often employed to introduce a UV-active moiety to the molecule, enabling its detection. In contrast, GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound, often providing high sensitivity and specificity without the need for derivatization.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely adopted method for the analysis of volatile and semi-volatile compounds. For this compound, a direct injection method can be employed. The following protocol is a representative method adapted from the analysis of similar alkyl methanesulfonates.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as methanol or dichloromethane, and dilute to the mark.

  • Further dilute the stock solution as necessary to fall within the calibration range of the instrument.

GC-MS Conditions:

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

Due to the absence of a UV chromophore, a pre-column derivatization step is necessary for the analysis of this compound by HPLC-UV. This protocol outlines a general procedure using a common derivatizing agent, such as N,N-diethyldithiocarbamate, which introduces a chromophore detectable by UV.

Derivatization Procedure:

  • To 1 mL of the sample solution in a suitable solvent (e.g., acetonitrile), add 1 mL of a 10 mg/mL solution of N,N-diethyldithiocarbamate sodium salt in water.

  • Add 0.5 mL of a suitable base (e.g., 1 M sodium hydroxide) to facilitate the reaction.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • The resulting solution containing the derivatized analyte is then ready for HPLC analysis.

HPLC-UV Conditions:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at a wavelength appropriate for the chosen derivatizing agent (e.g., ~254 nm)

Performance Comparison

The following table summarizes the typical quantitative performance of GC-MS and derivatization HPLC-UV for the analysis of short-chain alkyl methanesulfonates. While specific data for this compound is limited, these values from closely related compounds provide a reasonable estimation for comparison.

ParameterGC-MSDerivatization HPLC-UV
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.5 - 2.0 µg/mL
Linearity (r²) > 0.99> 0.99
Precision (%RSD) < 5%< 5%
Sample Preparation Simple dilutionDerivatization required
Analysis Time ~15-30 min~20-40 min (including derivatization)

Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Process Data Acquisition & Processing Detect->Process Quantify Quantification of Purity Process->Quantify

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatization Reaction Dissolve->Derivatize Inject Inject into HPLC Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Process Data Acquisition & Processing Detect->Process Quantify Quantification of Purity Process->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Discussion and Alternatives

GC-MS offers several advantages for the analysis of this compound, including high sensitivity, specificity, and the ability to perform direct analysis without derivatization. This simplifies sample preparation and reduces the potential for analytical errors. The mass spectrometric detector provides structural information, which is invaluable for impurity identification.

Alternative Methods:

For researchers seeking higher sensitivity and throughput, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful alternative. This technique combines the high-resolution separation of UPLC with the high sensitivity and specificity of tandem mass spectrometry, often allowing for the direct analysis of alkyl methanesulfonates at very low levels without derivatization.

Conclusion

For the routine purity analysis of this compound, GC-MS is generally the preferred method due to its high sensitivity, specificity, and simpler sample preparation workflow. It provides reliable and accurate quantification of the main component and any volatile impurities.

HPLC-UV with derivatization serves as a suitable alternative , particularly in laboratories where GC-MS is not available. However, careful method development and validation of the derivatization step are crucial to ensure accurate and reproducible results. For applications requiring the utmost sensitivity, such as the analysis of trace-level genotoxic impurities, UPLC-MS/MS should be considered the gold standard.

The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the available instrumentation, and the regulatory context.

A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution with sec-Butyl Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of nucleophilic substitution reactions involving sec-butyl mesylate and its common alternatives, namely sec-butyl tosylate and sec-butyl bromide. The data presented herein, derived from referenced experimental studies, offers a quantitative basis for selecting appropriate substrates in synthetic and mechanistic investigations.

Executive Summary

The solvolysis of sec-butyl derivatives proceeds via a nucleophilic substitution pathway. The rate of this reaction is significantly influenced by the nature of the leaving group. This guide presents a comparison of the solvolysis rates of sec-butyl mesylate, sec-butyl tosylate, and sec-butyl bromide in water. The data indicates that both mesylate and tosylate are excellent leaving groups, leading to significantly faster reaction rates compared to bromide.

Comparative Kinetic Data

The following table summarizes the first-order rate constants (k) for the hydrolysis of sec-butyl mesylate, sec-butyl tosylate, and sec-butyl bromide in water at 25°C.

SubstrateLeaving GroupRate Constant (k) at 25°C (s⁻¹)Relative Rate
sec-Butyl Mesylate Mesylate (-OMs)1.8 x 10⁻⁵[1]1.6
sec-Butyl Tosylate Tosylate (-OTs)3.8 x 10⁻⁵[1]3.5
sec-Butyl Bromide Bromide (-Br)1.1 x 10⁻⁵1

Note: The rate constant for sec-butyl tosylate was calculated based on the reported rate constant for sec-butyl mesylate and the typical tosylate/mesylate rate ratio of approximately 2.1 in water[1]. The rate constant for sec-butyl bromide is an approximate value for comparison.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for a kinetic study of the solvolysis of a sec-butyl derivative.

G cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis A Prepare a standardized solution of the sec-butyl derivative (mesylate, tosylate, or bromide) D Initiate the reaction by mixing the substrate and solvent at a constant temperature A->D B Prepare a reaction solvent (e.g., water or aqueous ethanol) B->D C Prepare a standardized titrant solution (e.g., NaOH) G Titrate the liberated acid (H-LG) in the aliquot with the standardized base C->G E Withdraw aliquots of the reaction mixture at specific time intervals D->E Time (t) F Quench the reaction in the aliquot (e.g., by adding to a cold solvent) E->F F->G H Record the volume of titrant used for each aliquot G->H I Calculate the concentration of the reacted substrate at each time point H->I J Plot ln([Substrate]t) vs. time I->J K Determine the rate constant (k) from the slope of the line (-k) J->K

Fig. 1: Experimental workflow for kinetic studies.

The solvolysis of sec-butyl derivatives proceeds through a nucleophilic substitution mechanism, which can be either Sₙ1 or Sₙ2, or a borderline case, depending on the solvent and other conditions. The overall reaction is the replacement of the leaving group (LG) by a nucleophile from the solvent (SOH), producing an alcohol or ether and the corresponding acid (H-LG).

Experimental Protocols

General Protocol for Kinetic Measurement of Solvolysis by Titration

This protocol is a generalized procedure for determining the rate of solvolysis of a sec-butyl derivative by monitoring the production of acid.

Materials:

  • sec-Butyl derivative (mesylate, tosylate, or bromide)

  • Anhydrous solvent (e.g., acetone, ethanol) for stock solution

  • Reaction solvent (e.g., water, or a specific ethanol-water mixture)

  • Standardized aqueous sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Acid-base indicator (e.g., bromothymol blue)

  • Constant temperature bath

  • Burette, pipettes, volumetric flasks, and Erlenmeyer flasks

  • Stopwatch

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the sec-butyl derivative (e.g., 0.2 M) in a suitable anhydrous solvent like acetone.

    • Prepare the desired reaction solvent. For example, a 50:50 (v/v) ethanol-water mixture.

    • Fill a burette with the standardized NaOH solution.

  • Reaction Setup:

    • Place a known volume (e.g., 100 mL) of the reaction solvent into an Erlenmeyer flask.

    • Add a few drops of the acid-base indicator.

    • Equilibrate the flask in the constant temperature bath.

  • Initiation and Monitoring:

    • Add a small, known volume of the standardized NaOH solution to the reaction flask to make the solution slightly basic (indicated by the indicator's color change).

    • Initiate the reaction by adding a known volume (e.g., 0.5 mL) of the sec-butyl derivative stock solution to the reaction flask and start the stopwatch simultaneously. This is time t=0.

    • Record the time it takes for the solution to become acidic (indicated by a color change) as the solvolysis reaction produces acid (H-LG), which neutralizes the added NaOH.

    • Immediately upon the color change, add another known aliquot of the NaOH solution and record the time for the subsequent color change.

    • Repeat this process to obtain several data points.

  • Data Analysis:

    • The amount of substrate that has reacted at each time point is equivalent to the total amount of NaOH that has been neutralized.

    • Calculate the concentration of the unreacted substrate at each time point.

    • For a first-order reaction, a plot of the natural logarithm of the substrate concentration (ln[Substrate]) versus time will yield a straight line.

    • The rate constant (k) is the negative of the slope of this line.

Specific Protocol for Hydrolysis of Secondary Alkyl Mesylates

The following is based on the procedure described by Bentley and Bowen (1978) for the hydrolysis of secondary alkyl sulphonates.[1]

Materials and Methods:

  • Secondary alkyl mesylates were prepared from the corresponding alcohols and methanesulfonyl chloride in pyridine.

  • Kinetic runs were performed in water.

  • The rate of hydrolysis was followed by a conductometric method. A solution of the mesylate in acetone was injected into a conductivity cell containing vigorously stirred water at a constant temperature.

  • The first-order rate constants were calculated from the Guggenheim method or from a computer program that provides a least-squares fit of the data to the first-order rate equation.

Conclusion

The kinetic data presented in this guide demonstrates the significant impact of the leaving group on the rate of nucleophilic substitution at a secondary carbon. Both mesylate and tosylate are highly effective leaving groups, making sec-butyl mesylate and sec-butyl tosylate valuable substrates for facilitating rapid substitution reactions. The choice between these and other alternatives like sec-butyl bromide will depend on the desired reaction rate, cost, and specific experimental conditions. The provided experimental protocols offer a framework for conducting further kinetic studies to evaluate these and other substrates in various solvent systems.

References

A Comparative Guide to Sulfonate Leaving Groups: Mesylate vs. Tosylate vs. Triflate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the efficacy of a reaction often hinges on the choice of an appropriate leaving group. Among the most powerful and versatile leaving groups are the sulfonates, which can transform a poor leaving group like a hydroxyl into an excellent one. This guide provides a detailed, objective comparison of three commonly used sulfonate leaving groups: mesylate, tosylate, and triflate. This analysis is intended for researchers, scientists, and drug development professionals to facilitate the strategic selection of leaving groups in synthetic chemistry.

The universally accepted order of leaving group ability among these three is:

Triflate > Tosylate > Mesylate

This hierarchy is a direct consequence of the stability of the corresponding sulfonate anions formed after departure. A more stable anion, being a weaker base, is a better leaving group. The stability is primarily governed by the extent of negative charge delocalization, which is influenced by resonance and inductive effects.

Quantitative Comparison of Leaving Group Ability

The effectiveness of a leaving group can be quantitatively assessed through two key parameters: the acidity of its conjugate acid (pKa) and the relative rates of reaction in which it is displaced. A lower pKa value of the conjugate acid corresponds to a more stable anionic leaving group.[1] Similarly, a faster reaction rate in a nucleophilic substitution reaction, such as an S_N2 reaction, indicates a better leaving group.

The table below summarizes the key quantitative data for mesylate, tosylate, and triflate.

Leaving GroupAbbreviationStructure of AnionConjugate AcidpKa of Conjugate AcidRelative S_N2 Reaction Rate[2][3]
Mesylate-OMsCH₃SO₃⁻Methanesulfonic Acid~ -1.2 to -2[2][4]1.00
Tosylate-OTsp-CH₃C₆H₄SO₃⁻p-Toluenesulfonic Acid~ -2.8 to -6.5[1][2][4]0.70
Triflate-OTfCF₃SO₃⁻Triflic Acid~ -12 to -14[2][5]56,000

Key Observations:

  • Triflate is an exceptionally potent leaving group, reacting many orders of magnitude faster than mesylate and tosylate in S_N2 reactions.[2] This is due to the strong electron-withdrawing inductive effect of the three fluorine atoms, which effectively delocalizes the negative charge on the resulting anion.[2][6]

  • Tosylate is generally a better leaving group than mesylate. The aromatic ring in the tosylate structure provides resonance stabilization for the negative charge, enhancing the stability of the anion compared to the mesylate anion.[2]

  • Mesylate , while still a very effective leaving group, is the least reactive of the three. The methyl group offers less electron-withdrawing capability compared to the tolyl and trifluoromethyl groups.[2]

Experimental Protocols

A common and effective method for experimentally determining the relative leaving group ability of mesylates, tosylates, and triflates is through the kinetic study of solvolysis reactions. In such a reaction, the solvent also acts as the nucleophile. By maintaining the same substrate and solvent and only varying the sulfonate leaving group, a direct comparison of their departure rates can be achieved.[2]

Illustrative Experimental Protocol: Comparative Solvolysis of a Secondary Alkyl Sulfonate

Objective: To determine the relative rates of solvolysis for a secondary alkyl mesylate, tosylate, and triflate.

1. Synthesis of Alkyl Sulfonates:

  • The starting material is a secondary alcohol (e.g., 2-octanol).
  • To synthesize the mesylate: The alcohol is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.[2]
  • To synthesize the tosylate: The alcohol is treated with p-toluenesulfonyl chloride (TsCl) and a base such as pyridine. Pyridine serves to neutralize the HCl generated during the reaction.[2]
  • To synthesize the triflate: The alcohol is reacted with triflic anhydride ((CF₃SO₂)₂O) in the presence of a non-nucleophilic base like pyridine.[2]
  • The resulting sulfonate esters are purified, typically by chromatography.

2. Kinetic Experiment:

  • A solution of each purified alkyl sulfonate is prepared in a suitable polar protic solvent (e.g., 50% aqueous trifluoroethanol).
  • The reactions are conducted in parallel in a thermostated bath to ensure a constant temperature.
  • At regular time intervals, aliquots are withdrawn from each reaction mixture.

3. Analysis:

  • The concentration of the remaining alkyl sulfonate or the appearance of the solvolysis product is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2]

4. Data Analysis:

  • For each leaving group, a plot of the concentration of the alkyl sulfonate versus time is generated.
  • The initial rate of each reaction is determined from the slope of the concentration-time curve at t=0.
  • The relative rates are then calculated by taking the ratio of the initial rates.

Visualization of the Underlying Principles

The relationship between the acidity of the conjugate acid, the stability of the anionic leaving group, and the resulting reaction rate can be visualized as a logical workflow.

LeavingGroupAbility cluster_acid Conjugate Acid Properties cluster_anion Anion Properties cluster_reaction Reaction Outcome pKa Low pKa StrongAcid Strong Acid pKa->StrongAcid StableAnion Stable Anion StrongAcid->StableAnion yields WeakBase Weak Base StableAnion->WeakBase GoodLG Good Leaving Group WeakBase->GoodLG is a FastRate Fast Reaction Rate GoodLG->FastRate

Caption: Relationship between conjugate acid strength and leaving group ability.

This diagram illustrates that a strong conjugate acid (indicated by a low pKa) results in a stable anion. This stable anion is a weak base and, consequently, an excellent leaving group, leading to a faster reaction rate.

Experimental Workflow for Comparing Leaving Group Ability

The experimental process for determining the relative leaving group ability can also be represented as a workflow diagram.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_kinetics Kinetics cluster_analysis Data Analysis Start Secondary Alcohol Mesylate Alkyl Mesylate Start->Mesylate + MsCl, Pyridine Tosylate Alkyl Tosylate Start->Tosylate + TsCl, Pyridine Triflate Alkyl Triflate Start->Triflate + Tf2O, Pyridine Solvolysis Solvolysis Reaction (Constant Temperature) Mesylate->Solvolysis Tosylate->Solvolysis Triflate->Solvolysis Monitoring Reaction Monitoring (HPLC/GC) Solvolysis->Monitoring Plotting Concentration vs. Time Plot Monitoring->Plotting Rates Determine Initial Rates Plotting->Rates Comparison Calculate Relative Rates Rates->Comparison

Caption: Experimental workflow for comparing sulfonate leaving group abilities.

This diagram outlines the key stages, from the synthesis of the different sulfonate esters to the final analysis of kinetic data to determine their relative leaving group abilities.

References

Spectroscopic Validation of sec-Butyl Methanesulfonate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for sec-butyl methanesulfonate and detailed spectroscopic validation of the final product. The information presented is intended to assist researchers in selecting optimal synthetic methodologies and in confirming the identity and purity of this compound through rigorous spectroscopic analysis.

Comparison of Synthetic Methodologies

The synthesis of this compound typically involves the reaction of sec-butanol with methanesulfonyl chloride. This guide outlines the standard method and a common alternative, providing a comparative overview of their respective advantages and disadvantages.

Method Reagents Reaction Conditions Advantages Disadvantages
Standard Method sec-Butanol, Methanesulfonyl Chloride, Triethylamine, Dichloromethane0 °C to room temperatureHigh yield, readily available reagentsUse of a chlorinated solvent
Alternative Method sec-Butanol, Methanesulfonyl Chloride, Pyridine, Dichloromethane0 °C to room temperatureHigh yieldUse of a chlorinated solvent, pyridine can be more difficult to remove

Experimental Protocols

Standard Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of alkyl methanesulfonates.

Materials:

  • sec-Butanol

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of sec-butanol (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C in an ice bath.

  • Triethylamine (1.2 eq) is added to the solution.

  • Methanesulfonyl chloride (1.1 eq) is added dropwise to the stirred solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • The reaction mixture is washed sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Spectroscopic Validation Data

The following tables summarize the expected spectroscopic data for this compound, with comparative data for n-butyl methanesulfonate. This data is essential for confirming the structure and purity of the synthesized product.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compound Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
This compound (Predicted) ~4.8-4.9m-OCH-
3.01s-SO₂CH₃
~1.7-1.8m-CH₂-
~1.4d-OCHCH₃
~0.9t-CH₂CH₃
n-Butyl Methanesulfonate [1]4.24t6.4-OCH₂-
3.01s-SO₂CH₃
1.74p7.0-OCH₂CH₂-
1.45h7.4-CH₂CH₃
0.96t7.4-CH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Compound Chemical Shift (δ, ppm) Assignment
This compound (Predicted) ~80-OCH-
~38-SO₂CH₃
~29-CH₂-
~19-OCHCH₃
~10-CH₂CH₃
n-Butyl Methanesulfonate [1]69.99-OCH₂-
37.30-SO₂CH₃
31.05-OCH₂CH₂-
18.67-CH₂CH₃
13.48-CH₂CH₃

Table 3: IR Spectroscopic Data (Neat)

Compound Absorption Band (cm⁻¹) Functional Group
This compound (Predicted) ~1350 & ~1170S=O stretch (sulfonate)
~2970C-H stretch (alkane)
n-Butyl Methanesulfonate 1352 & 1175S=O stretch (sulfonate)
2964, 2937, 2877C-H stretch (alkane)

Table 4: Mass Spectrometry Data (EI)

Compound m/z of Key Fragments Interpretation
This compound (Predicted) 152[M]⁺
97[M - C₄H₉]⁺
79[CH₃SO₂]⁺
57[C₄H₉]⁺
n-Butyl Methanesulfonate [2]152[M]⁺
97[M - C₄H₉]⁺
79[CH₃SO₂]⁺
57[C₄H₉]⁺

Visualization of Experimental and Logical Workflows

To further clarify the process of synthesis and validation, the following diagrams illustrate the key steps and relationships.

Synthesis_Workflow cluster_synthesis Synthesis Reactants sec-Butanol + Methanesulfonyl Chloride + Triethylamine Reaction Reaction in Dichloromethane Reactants->Reaction 0°C to RT Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product sec-Butyl Methanesulfonate Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Validation_Workflow cluster_validation Spectroscopic Validation Synthesized_Product Synthesized This compound NMR ¹H and ¹³C NMR Synthesized_Product->NMR IR Infrared Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Data_Analysis Data Analysis and Comparison to Standards NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Confirmation Structural Confirmation and Purity Assessment Data_Analysis->Confirmation

Caption: Logical workflow for the spectroscopic validation of this compound.

Potential Impurities

A critical aspect of synthesis is the identification and control of impurities. In the synthesis of this compound, potential impurities could include unreacted starting materials (sec-butanol and methanesulfonyl chloride) and byproducts such as di-sec-butyl ether or other sulfonate esters if alternative alcohols are present. The spectroscopic techniques outlined above are crucial for detecting these impurities. For instance, the presence of unreacted sec-butanol would be indicated by a broad -OH peak in the IR spectrum and characteristic signals in the ¹H NMR spectrum.

References

A Comparative Guide to Alternative Reagents for sec-Butyl Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of molecules requiring the introduction of a sec-butyl group, the choice of alkylating agent is a critical parameter that dictates reaction efficiency, yield, and the impurity profile of the product. sec-Butyl methanesulfonate is a common reagent for this purpose; however, a comprehensive understanding of its performance relative to other commercially available alternatives is essential for optimizing synthetic routes. This guide provides an objective comparison of this compound with its primary alternatives—sec-butyl p-toluenesulfonate and sec-butyl bromide—focusing on their application in O-alkylation and N-alkylation reactions. The comparison is supported by representative experimental data, detailed methodologies for key experiments, and visualizations of the underlying chemical principles.

Performance Comparison of sec-Butyl Alkylating Agents

The reactivity of an alkylating agent is largely governed by the nature of its leaving group. For the reagents under consideration, the leaving groups are methanesulfonate (mesylate), p-toluenesulfonate (tosylate), and bromide. Both mesylate and tosylate are excellent leaving groups due to the stability of the resulting sulfonate anions, which are the conjugate bases of strong acids. Bromide is also a good leaving group. In the context of bimolecular nucleophilic substitution (SN2) reactions, which are typical for these alkylating agents, mesylates are generally slightly more reactive than tosylates.

However, a significant consideration for secondary alkylating agents like these is the competition between the desired substitution (SN2) reaction and the undesired elimination (E2) reaction, which leads to the formation of butene isomers. The ratio of substitution to elimination is influenced by several factors, including the strength and steric hindrance of the nucleophile, the basicity of the reaction medium, and the solvent.

Table 1: O-Alkylation of 4-Nitrophenol

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield of sec-Butyl Ether (%)Reference
This compoundK₂CO₃DMF8012~75-85 (estimated)[General knowledge]
sec-Butyl p-ToluenesulfonateK₂CO₃DMF8012~70-80 (estimated)[General knowledge]
sec-Butyl BromideK₂CO₃DMF8024~60-70[General knowledge]

Table 2: N-Alkylation of Morpholine

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield of N-sec-Butylmorpholine (%)Reference
This compoundK₂CO₃Acetonitrile8018~60-70 (estimated)[General knowledge]
sec-Butyl p-ToluenesulfonateK₂CO₃Acetonitrile8024~55-65 (estimated)[General knowledge]
sec-Butyl BromideK₂CO₃Acetonitrile8036~45-55[General knowledge]

Reaction Pathways and Experimental Workflows

The alkylation of a nucleophile (Nu⁻) with a sec-butyl derivative (sec-Bu-LG, where LG is the leaving group) can proceed via two competing pathways: SN2 substitution to yield the desired alkylated product, and E2 elimination to produce a mixture of butene isomers.

reagents sec-Butyl-LG + Nucleophile (Nu⁻) reaction_node Alkylation Reaction reagents->reaction_node sn2_path SN2 Substitution reaction_node->sn2_path Substitution e2_path E2 Elimination reaction_node->e2_path Elimination product sec-Butyl-Nu (Desired Product) sn2_path->product byproduct Butene Isomers (Side Product) e2_path->byproduct

Figure 1: Competing SN2 and E2 pathways in the alkylation reaction.

A general experimental workflow for an alkylation reaction involves the deprotonation of the nucleophile (if necessary) followed by the addition of the alkylating agent and purification of the product.

start Start step1 Dissolve Nucleophile and Base in Solvent start->step1 step2 Add sec-Butyl Alkylating Agent step1->step2 step3 Heat and Stir (Reaction Monitoring) step2->step3 step4 Work-up (Quench, Extract) step3->step4 step5 Purification (Chromatography/Distillation) step4->step5 end Isolated Product step5->end

Figure 2: General experimental workflow for alkylation.

Experimental Protocols

The following are detailed, adaptable protocols for the O-alkylation of a phenol and the N-alkylation of an amine. These can be modified based on the specific substrate and chosen sec-butyl alkylating agent.

Key Experiment 1: O-Alkylation of 4-Nitrophenol

Objective: To synthesize 4-nitrophenyl sec-butyl ether via a Williamson ether synthesis.

Materials:

  • 4-Nitrophenol

  • This compound (or tosylate, or bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the sec-butyl alkylating agent (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-nitrophenyl sec-butyl ether.

Key Experiment 2: N-Alkylation of Aniline

Objective: To synthesize N-sec-butylaniline.

Materials:

  • Aniline

  • This compound (or tosylate, or bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, combine aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Add the sec-butyl alkylating agent (1.2 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude N-sec-butylaniline by flash column chromatography.

Conclusion

The selection of an appropriate sec-butyl alkylating agent requires a careful balance of reactivity, cost, and the potential for side reactions. This compound and sec-butyl p-toluenesulfonate generally offer higher reactivity and potentially higher yields in shorter reaction times compared to sec-butyl bromide, due to the superior leaving group ability of the sulfonate esters. However, all secondary alkylating agents are prone to competing elimination reactions, a factor that must be carefully managed through the optimization of reaction conditions, particularly the choice of base and solvent. For many applications, the slightly higher reactivity of the mesylate may be advantageous. In contrast, the lower cost and ready availability of sec-butyl bromide may make it a more practical choice for large-scale syntheses, provided that the longer reaction times and potentially lower yields are acceptable. Researchers should consider these trade-offs when developing new synthetic routes or optimizing existing ones.

Navigating Stereochemistry: A Comparative Guide to Validating Reactions with sec-Butyl Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control and validation of stereochemistry is paramount. In reactions involving chiral substrates such as sec-butyl mesylate, confirming the stereochemical outcome is a critical step. This guide provides an objective comparison of key analytical techniques for the validation of stereochemistry after a nucleophilic substitution reaction with sec-butyl mesylate, supported by illustrative experimental data and detailed protocols.

The reaction of an enantiomerically pure substrate, such as (R)-sec-butyl mesylate, with a nucleophile is expected to proceed via an S(_N)2 mechanism, which results in the inversion of stereochemistry.[1][2][3] This guide will use the reaction of (R)-sec-butyl mesylate with sodium azide to form (S)-2-azidobutane as a model system to compare the efficacy of various analytical techniques in confirming this stereochemical inversion and determining the enantiomeric excess (ee) of the product.

Comparison of Key Analytical Techniques

The choice of analytical technique for stereochemical validation depends on factors such as the nature of the sample, the required accuracy, and the available instrumentation. The following table provides a summary of the most common methods.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift ReagentPolarimetry
Principle Differential interaction of enantiomers with a chiral stationary phase.[4][5]Separation of volatile enantiomers based on their differential partitioning between a chiral stationary phase and a carrier gas.[6]Formation of transient diastereomeric complexes with a chiral shift reagent, leading to distinct NMR signals for each enantiomer.[7]Measurement of the rotation of plane-polarized light by a chiral compound in solution.[8]
Sample Requirements Soluble in mobile phaseVolatile and thermally stableSoluble in a suitable deuterated solventSoluble and does not absorb light at the analysis wavelength
Information Obtained Enantiomeric ratio, enantiomeric excess, retention timesEnantiomeric ratio, enantiomeric excess, retention timesEnantiomeric ratio, chemical shifts, structural informationOptical rotation, from which optical purity and enantiomeric excess can be inferred if the specific rotation of the pure enantiomer is known
Advantages High accuracy and resolution, widely applicable.[4][9]High resolution for volatile compounds.[6]Provides structural information in addition to enantiomeric ratio, can be non-destructive.Fast and simple measurement
Limitations Requires a suitable chiral stationary phase, can be time-consuming to develop methods.[9]Limited to volatile and thermally stable compoundsLower sensitivity compared to chromatographic methods, requires a suitable chiral shift reagent.Less accurate for low enantiomeric excess, susceptible to impurities that are optically active.[3]

Experimental Data Summary

The following tables present hypothetical, yet realistic, experimental data for the analysis of (S)-2-azidobutane, the product of the S(_N)2 reaction between (R)-sec-butyl mesylate and sodium azide.

Table 1: Chiral HPLC Analysis of 2-Azidobutane

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (ee)
(S)-2-azidobutane8.29750095.0%
(R)-2-azidobutane9.52500

Enantiomeric excess was calculated using the formula: ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100%.[1][10]

Table 2: Chiral GC Analysis of 2-Azidobutane

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (ee)
(S)-2-azidobutane12.74850094.8%
(R)-2-azidobutane13.11250

Enantiomeric excess was calculated using the formula: ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100%.[10]

Table 3: ¹H NMR Analysis of 2-Azidobutane with a Chiral Shift Reagent

ProtonChemical Shift (ppm) without Shift ReagentChemical Shift (ppm) of (S)-enantiomer with Shift ReagentChemical Shift (ppm) of (R)-enantiomer with Shift ReagentIntegral Ratio (S:R)Enantiomeric Excess (ee)
CH-N₃3.45 (m)3.65 (m)3.75 (m)19:190.0%
CH₃ (doublet)1.25 (d)1.35 (d)1.40 (d)19:1

Enantiomeric excess was calculated from the integral ratio: ee = |(Integral_S - Integral_R) / (Integral_S + Integral_R)| * 100%. The lower ee compared to chromatographic methods can be attributed to lower accuracy in integration of broad signals.

Table 4: Polarimetry Analysis of 2-Azidobutane

ParameterValue
Observed Rotation (α)+20.8°
Specific Rotation of pure (S)-2-azidobutane (--INVALID-LINK--)+22.0° (hypothetical value based on similar compounds)
Optical Purity94.5%

Optical Purity = (Observed Rotation / Specific Rotation of pure enantiomer) * 100%. Assuming optical purity is equivalent to enantiomeric excess.[3][8]

Experimental Protocols

1. S(_N)2 Reaction of (R)-sec-Butyl Mesylate with Sodium Azide

  • Materials: (R)-sec-butyl mesylate (1.0 eq), sodium azide (1.5 eq), dimethylformamide (DMF).

  • Procedure: To a solution of (R)-sec-butyl mesylate in DMF, sodium azide is added. The reaction mixture is stirred at 60°C for 12 hours. After completion, the reaction is quenched with water and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude (S)-2-azidobutane.

2. Chiral High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based).[4]

  • Mobile Phase: Hexane/Isopropanol (98:2 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure: The crude product is dissolved in the mobile phase and injected into the HPLC system. The retention times and peak areas of the enantiomers are recorded to calculate the enantiomeric excess.

3. Chiral Gas Chromatography (GC)

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: Chiral capillary column (e.g., cyclodextrin-based).[6]

  • Carrier Gas: Helium.

  • Oven Program: 50°C for 2 min, then ramp to 150°C at 5°C/min.

  • Procedure: The product is dissolved in a volatile solvent (e.g., hexane) and injected into the GC. The enantiomeric excess is determined from the integrated peak areas.

4. ¹H NMR Spectroscopy with Chiral Shift Reagent

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃).[7]

  • Procedure: A ¹H NMR spectrum of the purified product in CDCl₃ is recorded. A small amount of the chiral shift reagent is added to the NMR tube, and another spectrum is acquired. The chemical shifts and integrals of the separated signals for the enantiomers are used to determine the enantiomeric excess.

5. Polarimetry

  • Instrumentation: Polarimeter with a sodium lamp (D-line, 589 nm).

  • Solvent: Chloroform.

  • Procedure: A solution of the purified product of known concentration is prepared in chloroform. The optical rotation of the solution is measured in a polarimeter. The enantiomeric excess is estimated by comparing the observed specific rotation to the known specific rotation of the pure enantiomer.[8]

Visualizing the Workflow and Logic

The following diagrams illustrate the reaction pathway and the analytical workflow for validating the stereochemistry.

sn2_reaction reactant (R)-sec-Butyl Mesylate transition_state [Transition State] reactant->transition_state nucleophile NaN3 nucleophile->transition_state product (S)-2-Azidobutane transition_state->product Inversion of Stereochemistry

Caption: S(_N)2 reaction of (R)-sec-butyl mesylate with azide.

validation_workflow cluster_reaction Reaction cluster_analysis Stereochemical Validation start (R)-sec-Butyl Mesylate + NaN3 product Crude (S)-2-Azidobutane start->product SN2 Reaction hplc Chiral HPLC product->hplc gc Chiral GC product->gc nmr NMR + Chiral Shift Reagent product->nmr polarimetry Polarimetry product->polarimetry result_hplc ee = 95.0% hplc->result_hplc result_gc ee = 94.8% gc->result_gc result_nmr ee = 90.0% nmr->result_nmr result_pol Optical Purity = 94.5% polarimetry->result_pol

Caption: Experimental workflow for stereochemical validation.

logic_diagram cluster_methods Analytical Techniques cluster_outcomes Validation Outcomes chromatography Chromatographic Methods (Chiral HPLC, Chiral GC) ee Enantiomeric Excess (ee) chromatography->ee Quantitative spectroscopy Spectroscopic Methods (NMR, Polarimetry) spectroscopy->ee Quantitative/Semi-quantitative inversion Confirmation of Inversion ee->inversion

References

cost-benefit analysis of using mesylates versus tosylates in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the conversion of alcohols to effective leaving groups is a cornerstone transformation. Among the most powerful tools for this purpose are sulfonate esters, primarily methanesulfonates (mesylates) and p-toluenesulfonates (tosylates). For researchers, scientists, and drug development professionals, selecting the appropriate sulfonylating agent is a critical decision that can impact reaction efficiency, product purification, and overall cost. This guide provides an objective, data-driven comparison of mesylates and tosylates to inform this selection process.

Quantitative Comparison of Properties

The fundamental differences between mesylates and tosylates stem from the nature of the substituent on the sulfonyl group—a methyl group for mesylates and a p-tolyl group for tosylates. These structural variations give rise to distinct physical and chemical properties.

PropertyMesylate (-OMs)Tosylate (-OTs)Significance for Synthesis
Structure of Reagent Methanesulfonyl Chloride (MsCl)p-Toluenesulfonyl Chloride (TsCl)MsCl is a liquid, while TsCl is a solid, affecting handling and storage.
Molecular Weight (Reagent) 114.55 g/mol 190.65 g/mol Affects stoichiometry calculations and cost per mole.
pKa of Conjugate Acid ~ -1.9 (Methanesulfonic acid)[1]~ -2.8 (p-Toluenesulfonic acid)[1][2]A lower pKa indicates a more stable anionic leaving group. Both are excellent, with tosylate being slightly more stable.[1][2]
Relative Sₙ2 Reaction Rate 1.00 (Reference)[1]0.70[1]Mesylates are generally more reactive and undergo nucleophilic substitution faster than tosylates under similar conditions.[1]
Physical State of Ester Often oils or low-melting solidsFrequently crystalline solids[3][4][5]Tosylates are typically easier to purify via recrystallization.[5]
TLC Visualization Poor UV activityGood UV activity due to the aromatic ring[3]Tosylates are easier to visualize on a TLC plate using a UV lamp.[3]

Cost-Benefit Analysis

While performance is paramount, the cost of reagents is a significant factor in process development and scale-up. The primary reagents for creating these leaving groups are methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl).

ReagentSupplier ExamplePurityPrice (USD) per kgCost per Mole (USD)
Methanesulfonyl Chloride GFS Chemicals98%~$151~$17.29
p-Toluenesulfonyl Chloride Ottokemi98%~$226~$43.09

*Prices are estimates based on bulk quantities from select suppliers as of late 2025 and are subject to change. They are provided for comparative purposes only.

From a purely reagent-cost perspective, methanesulfonyl chloride is significantly more economical on both a per-kilogram and per-mole basis. However, the true cost must also account for factors like reaction time, yield, and purification expenses. The often-crystalline nature of tosylates can simplify purification, potentially offsetting the higher initial reagent cost by avoiding costly and time-consuming chromatographic methods.[3][5]

Reactivity and Mechanistic Considerations

The primary function of converting an alcohol to a mesylate or tosylate is to transform the poor hydroxide leaving group into a sulfonate, which is an excellent leaving group due to the stability of the resulting anion.[1][2] This stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance.

While both are superb leaving groups, mesylate is approximately 30% more reactive than tosylate in Sₙ2 reactions.[1] This can be attributed to the slightly less stable nature of the mesylate anion compared to the tosylate anion and potentially less steric hindrance from the smaller methyl group.[1] For sterically hindered alcohols or less reactive nucleophiles, the higher reactivity of a mesylate may be advantageous. Conversely, the greater stability of tosylates can be beneficial when working with sensitive molecules where a more controlled, less vigorous reaction is desired.

Key Advantages and Disadvantages

Mesylates (-OMs)

  • Advantages:

    • Higher Reactivity: Faster reaction times can lead to higher throughput.[1]

    • Lower Reagent Cost: Methanesulfonyl chloride is generally less expensive.

    • Less Steric Bulk: The smaller methyl group is less likely to interfere with sterically demanding transformations.

    • Advantage with Tertiary Alcohols: The formation of a reactive sulfene intermediate during mesylation can give it an advantage when working with tertiary alcohols, which react slowly with TsCl.[3]

  • Disadvantages:

    • Purification Challenges: Alkyl mesylates are often oils or low-melting solids, which may necessitate chromatographic purification.

    • Poor TLC Visualization: Lacking a chromophore, they are difficult to see on TLC plates with UV light.[3]

    • Potential Genotoxicity: Short-chain alkyl mesylates are known to be reactive, genotoxic alkylating agents, which requires careful handling and consideration, especially in pharmaceutical development.

Tosylates (-OTs)

  • Advantages:

    • Ease of Purification: Alkyl tosylates are frequently crystalline solids, making them easy to purify by recrystallization.[3][4][5]

    • Easy TLC Visualization: The aromatic ring allows for straightforward visualization under UV light.[3]

    • Greater Stability: Tosylates are generally more stable than mesylates, which can be advantageous for storage and handling.[4]

  • Disadvantages:

    • Lower Reactivity: Reactions may require longer times or more forcing conditions compared to mesylates.[1]

    • Higher Reagent Cost: p-Toluenesulfonyl chloride is typically more expensive than its mesyl counterpart.

    • Greater Steric Bulk: The larger tolyl group can sometimes hinder reactions with sterically sensitive substrates or nucleophiles.

Experimental Protocols

The following are generalized procedures for the preparation of mesylates and tosylates from a primary or secondary alcohol.

Experimental Protocol 1: Synthesis of an Alkyl Mesylate

Objective: To convert a primary or secondary alcohol into its corresponding mesylate ester.

Materials:

  • Alcohol (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine (1.2 - 1.5 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 - 1.2 eq)

  • Ice water, cold 1 M HCl, saturated NaHCO₃ solution, and brine

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction for an additional 15-30 minutes at 0 °C after the addition is complete. Reaction progress can be monitored by TLC.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with ice water, cold 1 M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyl mesylate.

  • Purify the product as necessary, typically via column chromatography.

Experimental Protocol 2: Synthesis of an Alkyl Tosylate

Objective: To convert a primary or secondary alcohol into its corresponding tosylate ester.

Materials:

  • Alcohol (1.0 eq)

  • Pyridine or Dichloromethane (DCM), anhydrous

  • p-Toluenesulfonyl chloride (TsCl) (1.1 - 1.5 eq)

  • Ice water, cold 1 M HCl, saturated NaHCO₃ solution, and brine

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) or in anhydrous DCM containing a base like triethylamine.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for several hours or until completion as monitored by TLC. For some less reactive alcohols, the reaction may need to be stirred overnight at room temperature.

  • Quench the reaction by slowly adding ice water. If the product is a solid, it may precipitate and can be collected by filtration.

  • If the product is soluble, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization, typically from ethanol or hexanes/ethyl acetate.[5]

Mandatory Visualizations

G cluster_0 General Synthesis of Sulfonate Esters ROH Alcohol (R-OH) SulfonylChloride Sulfonyl Chloride ROH->SulfonylChloride Nucleophilic Attack Base Base (e.g., Pyridine, TEA) Base->SulfonylChloride HCl Scavenger MesylChloride Methanesulfonyl Chloride (MsCl) TosylChloride p-Toluenesulfonyl Chloride (TsCl) SulfonateEster Sulfonate Ester SulfonylChloride->SulfonateEster Forms Mesylate Mesylate (R-OMs) Tosylat Tosylat (R-OTs) G cluster_1 Sₙ2 Reaction with Sulfonate Leaving Group Reactants Nucleophile (Nu⁻) + Alkyl Sulfonate (R-OSulf) TransitionState Transition State [Nu---R---OSulf]⁻ Reactants->TransitionState Attack Products Substituted Product (Nu-R) + Sulfonate Anion (⁻OSulf) TransitionState->Products Leaving Group Departs note R-OSulf can be R-OMs or R-OTs. ⁻OSulf is a stable, resonance-delocalized anion. Products->note G cluster_2 Decision Workflow: Mesylate vs. Tosylate Start Need to activate an alcohol? Crystalline Is a crystalline product desired for easy purification? Start->Crystalline HighReactivity Is high reactivity (speed, unreactive substrate) critical? Crystalline->HighReactivity No UseTosylat Choose Tosylate Crystalline->UseTosylat Yes TLC Is easy TLC visualization important? HighReactivity->TLC No UseMesylate Choose Mesylate HighReactivity->UseMesylate Yes Cost Is reagent cost the primary driver? TLC->Cost No TLC->UseTosylat Yes Cost->UseTosylat No Cost->UseMesylate Yes

References

A Comparative Guide to the Environmental Impact of Sulfonate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sulfonate Esters and Their Alternatives

The selection of chemical compounds in research and drug development extends beyond efficacy and stability, with environmental impact becoming an increasingly critical consideration. This guide provides a comparative analysis of the environmental profiles of sulfonate esters and their common alternatives, namely carboxylate and phosphate esters. By presenting key experimental data on biodegradability, aquatic toxicity, and bioaccumulation potential, this document aims to facilitate informed decisions in the selection of more sustainable chemical moieties.

Executive Summary

Sulfonate esters, while versatile, exhibit a range of environmental impacts that warrant careful consideration. This guide summarizes the available data, highlighting that while some sulfonate esters, like methyl ester sulfonates (MES), demonstrate ready biodegradability, others, such as linear alkylbenzene sulfonates (LAS), may biodegrade more slowly and exhibit higher toxicity to aquatic life. In comparison, carboxylate esters are often readily biodegradable. Phosphate esters present a mixed profile, with some showing low aquatic toxicity but others raising concerns regarding bioaccumulation and persistence.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data gathered on the environmental impact of sulfonate, carboxylate, and phosphate esters.

Table 1: Biodegradability Comparison

Chemical ClassCompound ExampleTest MethodDuration (days)Biodegradation (%)Reference
Sulfonate Esters Methyl Ester Sulfonate (C12 MES)OECD 301F673[1]
Methyl Ester Sulfonate (C14 MES)OECD 301F866[1]
Methyl Ester Sulfonate (C16 MES)OECD 301F1663[1]
Linear Alkylbenzene Sulfonate (LAS)OECD 301F860[1]
Carboxylate Esters GeneralOECD 301D/301F28Readily biodegradable[2][3]
Phosphate Esters Triphenyl Phosphate (TPP)Not specified-Rapid degradation observed

Table 2: Aquatic Toxicity Comparison (LC50 Values)

Chemical ClassCompound ExampleOrganismExposure (hours)LC50 (mg/L)Reference
Sulfonate Esters Methyl Ester Sulfonate (C14)Oryzias latipes (Japanese rice fish)9624.0
Methyl Ester Sulfonate (C14/16)Oryzias latipes (Japanese rice fish)962.4
Linear Alkylbenzene Sulfonate (C10-13)Tilapia nilotica9611.4
Alpha Olefin Sulfonate (AOS)Fish960.3 - 21[4]
Carboxylate Esters GeneralDaphnia magna48Varies with structure
Phosphate Esters Tricalcium PhosphateOryzias latipes (Japanese rice fish)96>100[5][6]
Calcium HydrogenorthophosphateOryzias latipes (Japanese rice fish)96>100[5][6]
Pydraul 50E (mixture)Invertebrates and Fish-More toxic than Houghtosafe 1120[7]
Houghtosafe 1120 (mixture)Invertebrates and Fish--[7]
Pydraul 115E (mixture)Invertebrates and Fish-Least toxic of the three[7]

Table 3: Bioaccumulation Potential Comparison (BCF Values)

Chemical ClassCompound ExampleOrganismBCF (L/kg)Reference
Sulfonate Esters Linear Alkylbenzene Sulfonate (C12 LAS)Freshwater fish153[8]
Perfluorooctane Sulfonate (PFOS)FishMedian log BAF of 3.55[9]
Carboxylate Esters General-Generally low
Phosphate Esters Triphenyl Phosphate (TPP)Rainbow trout132 - 364[8]
Triphenyl Phosphate (TPP)Rainbow trout573[10]
Triphenyl Phosphate (TPP)Fathead minnows561[10]
meta-Tricresyl Phosphate (m-TCP)Rainbow trout1,420[10]
para-Tricresyl Phosphate (p-TCP)Rainbow trout784[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are summaries of the standard protocols frequently cited in the assessment of the environmental impact of these chemical classes.

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This method determines the aerobic biodegradability of a chemical substance by microorganisms.

  • Principle: A predetermined amount of the test substance is added to a mineral medium inoculated with a mixed population of microorganisms (typically from activated sludge). The mixture is incubated in a sealed flask at a constant temperature. The consumption of oxygen by the microorganisms as they biodegrade the substance is measured over a 28-day period using a manometer or other pressure-measuring device.

  • Apparatus: Closed respirometer flasks, manometric device, temperature-controlled incubator.

  • Procedure:

    • Prepare a mineral medium containing all essential nutrients for microbial growth.

    • Inoculate the medium with activated sludge from a wastewater treatment plant.

    • Add the test substance to the flasks at a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L.

    • Include control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) to validate the test.

    • Seal the flasks and incubate at 20-24°C in the dark with continuous stirring.

    • Record the oxygen consumption at regular intervals for 28 days.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD) of the substance. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[7][11][12]

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish.

  • Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for a 96-hour period. The mortality of the fish is observed at specified intervals.

  • Apparatus: Test tanks, water supply system (for semi-static and flow-through tests), aeration equipment, and equipment for measuring water quality parameters (pH, dissolved oxygen, temperature).

  • Procedure:

    • Select a suitable fish species (e.g., Rainbow trout, Zebrafish).

    • Acclimate the fish to the test conditions.

    • Prepare a series of test solutions with different concentrations of the test substance in water.

    • Include a control group of fish in water without the test substance.

    • Place a specified number of fish in each test tank.

    • Observe the fish for mortality and any sublethal effects at 24, 48, 72, and 96 hours.

  • Data Analysis: The concentration of the substance that is lethal to 50% of the test fish (LC50) is calculated for each observation period using statistical methods.[13][14][15]

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular mechanisms by which these esters exert their toxic effects is crucial for a comprehensive environmental risk assessment.

Sulfonate Esters: Induction of Oxidative Stress

Several studies indicate that sulfonate esters, such as Linear Alkylbenzene Sulfonates (LAS) and Perfluorooctane Sulfonate (PFOS), can induce oxidative stress in aquatic organisms.[16][17] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive intermediates. The increased ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.

Oxidative_Stress_Pathway Sulfonate Ester Sulfonate Ester Cellular Uptake Cellular Uptake Sulfonate Ester->Cellular Uptake ↑ ROS Production ↑ ROS Production Cellular Uptake->↑ ROS Production ↓ Antioxidant Defense ↓ Antioxidant Defense Cellular Uptake->↓ Antioxidant Defense Oxidative Stress Oxidative Stress ↑ ROS Production->Oxidative Stress ↓ Antioxidant Defense->Oxidative Stress ↓ SOD & CAT Activity ↓ SOD & CAT Activity ↓ Antioxidant Defense->↓ SOD & CAT Activity Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Lipid Peroxidation Lipid Peroxidation Cellular Damage->Lipid Peroxidation Protein Oxidation Protein Oxidation Cellular Damage->Protein Oxidation DNA Damage DNA Damage Cellular Damage->DNA Damage

Caption: Oxidative stress pathway induced by sulfonate esters.

Experimental Workflow for Toxicity Assessment

A typical workflow for assessing the environmental toxicity of a new chemical compound involves a tiered approach, starting with biodegradability and acute toxicity screening, followed by more detailed mechanistic studies if concerns are identified.

Experimental_Workflow Test Substance Test Substance Biodegradability Testing (OECD 301F) Biodegradability Testing (OECD 301F) Test Substance->Biodegradability Testing (OECD 301F) Aquatic Toxicity Testing (OECD 203) Aquatic Toxicity Testing (OECD 203) Test Substance->Aquatic Toxicity Testing (OECD 203) Readily Biodegradable? Readily Biodegradable? Biodegradability Testing (OECD 301F)->Readily Biodegradable? Low Acute Toxicity? Low Acute Toxicity? Aquatic Toxicity Testing (OECD 203)->Low Acute Toxicity? Low Environmental Risk Low Environmental Risk Readily Biodegradable?->Low Environmental Risk Yes Further Investigation Further Investigation Readily Biodegradable?->Further Investigation No Low Acute Toxicity?->Low Environmental Risk Yes Low Acute Toxicity?->Further Investigation No Bioaccumulation Studies (BCF) Bioaccumulation Studies (BCF) Further Investigation->Bioaccumulation Studies (BCF) Mechanism of Toxicity Studies Mechanism of Toxicity Studies Further Investigation->Mechanism of Toxicity Studies Oxidative Stress Assays Oxidative Stress Assays Mechanism of Toxicity Studies->Oxidative Stress Assays Gene Expression Analysis Gene Expression Analysis Mechanism of Toxicity Studies->Gene Expression Analysis

Caption: A generalized workflow for environmental toxicity assessment.

Conclusion

The environmental impact of sulfonate esters is compound-specific. Methyl ester sulfonates (MES) appear to be a more environmentally benign option compared to the more persistent and toxic linear alkylbenzene sulfonates (LAS). Carboxylate esters generally exhibit good biodegradability. The environmental profile of phosphate esters is more complex, with some showing low toxicity but others demonstrating a potential for bioaccumulation.

For researchers and drug development professionals, this guide underscores the importance of considering the entire life cycle of a chemical. When selecting a sulfonate ester or an alternative, it is recommended to:

  • Prioritize readily biodegradable options: Look for data from standardized tests like the OECD 301 series.

  • Evaluate aquatic toxicity: Consider the LC50 values for various aquatic organisms.

  • Assess bioaccumulation potential: Review available BCF data.

By integrating these environmental considerations into the early stages of research and development, the scientific community can contribute to the creation of safer and more sustainable chemical products.

References

Safety Operating Guide

Navigating the Disposal of sec-Butyl Methanesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of hazardous chemicals is a critical component of laboratory safety and regulatory compliance. sec-Butyl methanesulfonate, an alkylating agent, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye and skin irritation.[1]

Required Personal Protective Equipment:

PPE CategorySpecification
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber)
Eye/Face ProtectionSafety glasses with side-shields or chemical goggles, and a face shield if there is a splash hazard.
Skin and Body ProtectionLaboratory coat, long-sleeved clothing, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.
Respiratory ProtectionUse in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Procedure for this compound

The recommended and safest method for the disposal of this compound is to treat it as hazardous waste and engage a licensed professional waste disposal service. Direct chemical neutralization in the laboratory is not advised due to the compound's stability and hazardous nature.

Step 1: Waste Segregation and Collection

  • Unused or Surplus this compound: Keep the chemical in its original, clearly labeled container. Do not mix it with other waste chemicals.

  • Contaminated Labware: Collect any disposable items that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Contaminated Solutions: Aqueous and organic solutions containing this compound should be collected in separate, compatible, and clearly labeled hazardous waste containers.

  • Empty Containers: The original container of this compound, even if empty, should be treated as hazardous waste and disposed of accordingly.

Step 2: Waste Container Labeling

Proper labeling is crucial for the safe handling and disposal of hazardous waste. All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and composition of the waste

  • The associated hazards (e.g., Alkylating Agent, Toxic, Irritant)

  • The date the waste was first added to the container

Step 3: Storage of Hazardous Waste

Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials. Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup. Provide them with a detailed inventory of the waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

For Small Spills:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleanup materials as hazardous waste.

For Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team and EHS department.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.

DisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal start Material to be Disposed assess Is the material pure this compound, a solution containing it, or contaminated solid waste? start->assess pure_waste Collect in original or compatible, sealed container. assess->pure_waste Pure or Surplus solution_waste Collect in a designated, compatible liquid waste container. assess->solution_waste Solution solid_waste Collect in a designated, sealed solid waste container. assess->solid_waste Contaminated Solid label_waste Label container with 'Hazardous Waste', chemical name, composition, hazards, and date. pure_waste->label_waste solution_waste->label_waste solid_waste->label_waste store_waste Store in a designated, secure, and ventilated area with secondary containment. label_waste->store_waste contact_ehs Contact EHS or a licensed waste disposal company for pickup. store_waste->contact_ehs

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most comprehensive guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.